3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(chloromethyl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-4-7-11-8(12-13-7)6-2-1-3-10-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRRKYQLLSVYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585404 | |
| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15328-03-7 | |
| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for this compound, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] The 1,2,4-oxadiazole core is a prevalent motif in medicinal chemistry, often employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[3][4] This document details a reliable two-step synthesis commencing from readily available starting materials: 3-cyanopyridine and chloroacetyl chloride. The core of this pathway lies in the formation of an N'-hydroxypyridinecarboximidamide intermediate, followed by acylation and subsequent intramolecular cyclodehydration.[5] We will explore the underlying chemical principles, provide detailed, step-by-step experimental protocols, and discuss critical process parameters essential for achieving high yield and purity. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this valuable chemical building block.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered substantial attention in drug discovery. Its unique electronic and structural characteristics allow it to serve as a hydrolytically stable bioisostere of esters and amides, crucial functional groups in many biologically active molecules.[3] This substitution can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and oral bioavailability. Consequently, the 1,2,4-oxadiazole moiety is a constituent of numerous compounds investigated across a wide spectrum of therapeutic areas, including oncology, neurology, and infectious diseases.[3][6]
The target molecule, this compound, is a particularly valuable intermediate. The pyridine ring offers a key structural element for interacting with various biological targets, while the chloromethyl group at the 5-position of the oxadiazole ring serves as a versatile synthetic handle for further molecular elaboration and library development.[1] This reactive site allows for the straightforward introduction of various nucleophiles, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Pathway Design
The most logical and widely adopted strategy for the construction of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an acylating agent.[7] Our retrosynthetic analysis of the target molecule identifies N'-hydroxy-3-pyridinecarboximidamide and chloroacetyl chloride as the key precursors. This disconnection strategy is advantageous due to the commercial availability and cost-effectiveness of the ultimate starting materials, 3-cyanopyridine and chloroacetyl chloride.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthesis Pathway: A Two-Step Approach
The forward synthesis is executed in two primary, high-yielding steps. The first step involves the synthesis of the key amidoxime intermediate. The second step accomplishes the acylation and subsequent thermal cyclization to yield the final product.
Caption: Forward synthesis workflow diagram.
Step 1: Synthesis of N'-Hydroxy-3-pyridinecarboximidamide
The synthesis of the amidoxime intermediate is a foundational step. It proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in 3-cyanopyridine.[8] This reaction is typically performed in an alcoholic solvent with a base to liberate free hydroxylamine from its hydrochloride salt.
Causality Behind Experimental Choices:
-
Solvent: Ethanol or methanol is commonly used as it effectively dissolves both the starting materials and the hydroxylamine salt.
-
Base: An aqueous solution of a base like sodium carbonate or potassium carbonate is used to neutralize the hydroxylamine hydrochloride in situ, generating the free hydroxylamine nucleophile required for the reaction. Triethylamine can also be used in an anhydrous system.[9]
-
Temperature: The reaction is often heated to reflux to increase the reaction rate and drive it to completion.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Cyanopyridine | 1.0 | 104.11 | (Specify mass) |
| Hydroxylamine HCl | 1.5 | 69.49 | (Calculate mass) |
| Sodium Carbonate | 1.5 | 105.99 | (Calculate mass) |
| Ethanol | - | - | (Specify volume) |
| Water | - | - | (Specify volume) |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-cyanopyridine and ethanol. Stir until fully dissolved.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium carbonate in water.
-
Add the aqueous hydroxylamine solution to the flask containing the 3-cyanopyridine solution.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Cool the resulting slurry in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N'-hydroxy-3-pyridinecarboximidamide as a white solid.[10]
Step 2: Acylation and Cyclodehydration
This step involves two sequential transformations: the O-acylation of the amidoxime with chloroacetyl chloride, followed by an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.[4] The acylation is a rapid reaction where the hydroxyl group of the amidoxime attacks the highly electrophilic carbonyl carbon of the acid chloride. The resulting O-acyl amidoxime intermediate is often not isolated and is cyclized in situ by heating.[7]
Causality Behind Experimental Choices:
-
Acylating Agent: Chloroacetyl chloride is a potent acylating agent, ensuring a rapid and efficient reaction with the amidoxime.[11] Its high reactivity necessitates careful temperature control.
-
Solvent: A high-boiling, aprotic solvent such as pyridine, toluene, or xylene is ideal. Pyridine can act as both a solvent and an acid scavenger for the HCl generated during acylation.[7]
-
Temperature: The initial acylation is performed at a low temperature (0-5 °C) to control the exothermic reaction. The subsequent cyclization requires elevated temperatures (reflux) to overcome the activation energy for the intramolecular condensation and water elimination.[3]
-
Dehydrating Agent: While thermal energy is often sufficient, molecular sieves can be added to facilitate the dehydration step, potentially improving yields and reducing reaction times.[12]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| N'-Hydroxy-3-pyridinecarboximidamide | 1.0 | 137.14 | (Specify mass) |
| Chloroacetyl Chloride | 1.1 | 112.94 | (Calculate mass) |
| Pyridine (anhydrous) | - | 79.10 | (Specify volume) |
Procedure:
-
Suspend N'-hydroxy-3-pyridinecarboximidamide in anhydrous pyridine in a round-bottom flask equipped with a dropping funnel and magnetic stirrer under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride dropwise to the cooled suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Heat the mixture to reflux (approx. 115 °C) and maintain for 3-5 hours until TLC analysis indicates the consumption of the intermediate.
-
Cool the reaction mixture to room temperature and pour it carefully into ice-water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford this compound.
Process Optimization and Characterization
Key Considerations:
-
Moisture Control: Both steps are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere (nitrogen or argon) is critical, especially during the acylation step, to prevent hydrolysis of chloroacetyl chloride.
-
Base Selection: For the acylation, non-nucleophilic bases like triethylamine or DBU can be used in solvents like THF or DCM if pyridine is not desired as the solvent.[13][14]
-
Purification: The final product's purity is crucial for subsequent applications. Column chromatography is generally effective for removing impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed for final purification.
Characterization Data: The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Value | Source |
| CAS Number | 15328-03-7 | [15][16] |
| Molecular Formula | C₈H₆ClN₃O | [2][16] |
| Molecular Weight | 195.61 g/mol | [2][16] |
| Appearance | Orange or off-white powder/solid | [2] |
Analytical confirmation is typically achieved via:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Conclusion
The described two-step synthesis pathway provides a reliable and scalable method for producing this compound. The strategy leverages the classic and well-understood chemistry of 1,2,4-oxadiazole formation from amidoxime precursors. By carefully controlling reaction parameters such as temperature, solvent, and moisture, researchers can consistently obtain the target compound in good yield and high purity. The versatility of the chloromethyl group makes this product an exceptionally useful building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. 3- 5-(Chloromethyl)-1,2,4-oxadiazol-3-yl pyridine DiscoveryCPR 15328-03-7 [sigmaaldrich.com]
- 16. This compound - Amerigo Scientific [amerigoscientific.com]
An In-depth Technical Guide to 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS No. 15328-03-7), a heterocyclic building block of significant interest in medicinal and agricultural chemistry. The document details the compound's core physicochemical properties, offering insights into their implications for research and development. Furthermore, it outlines a representative synthetic pathway, robust analytical characterization protocols, and discusses the molecule's functional role in the synthesis of more complex chemical entities. Safety and handling protocols are also summarized to ensure proper laboratory practice. The synthesis of technical data with practical insights aims to equip researchers with the foundational knowledge required to effectively utilize this versatile compound.
Introduction and Strategic Importance
This compound is a trifunctional heterocyclic compound that has emerged as a valuable intermediate in the synthesis of novel bioactive molecules.[1][2] Its structure is a strategic amalgamation of three key chemical motifs:
-
A Pyridine Ring: This nitrogenous heterocycle is a ubiquitous feature in pharmaceuticals. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, significantly influencing a molecule's pharmacokinetic properties, such as solubility and receptor binding.[1]
-
A 1,2,4-Oxadiazole Ring: This five-membered heterocycle is recognized as a stable bioisostere for ester and amide groups. Its inclusion in a molecular scaffold can enhance metabolic stability and improve oral bioavailability.
-
A Chloromethyl Group: This is a reactive electrophilic site, serving as a crucial handle for synthetic elaboration.[1] The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles, allowing for the covalent attachment of this scaffold to other molecular fragments.
The convergence of these three features makes this compound a versatile building block for constructing diverse chemical libraries, particularly in the development of new therapeutic agents and advanced agrochemicals.[1]
Molecular Identity and Physicochemical Properties
Accurate identification and an understanding of the physicochemical properties of a compound are foundational to its application in any research endeavor. These parameters directly influence experimental design, from solvent selection for synthesis and purification to formulation for biological assays.
Compound Identification
| Identifier | Value | Source(s) |
| CAS Number | 15328-03-7 | [3][4] |
| Molecular Formula | C₈H₆ClN₃O | [3][4] |
| Molecular Weight | 195.61 g/mol | [3][4] |
| IUPAC Name | This compound | |
| SMILES | ClCC1=NC(C2=CC=CN=C2)=NO1 | [3][4] |
| InChI Key | RGRRKYQLLSVYGV-UHFFFAOYSA-N | [3] |
| Appearance | Orange or solid powder | [3] |
Predicted Physicochemical Data
While extensive experimental data is not publicly available, computational models provide valuable estimates for key drug-like properties. The following parameters were predicted using industry-standard algorithms.
| Property | Predicted Value | Implication in Drug Discovery & Research |
| XLogP3 | 1.8 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Suggests good potential for oral bioavailability and cell permeability (typically < 140 Ų). |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 4 | The pyridine and oxadiazole nitrogens can accept hydrogen bonds, influencing solubility and receptor interactions. |
| Rotatable Bond Count | 2 | Low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity. |
| pKa (Most Basic) | 2.5 ± 0.1 | The pyridine nitrogen is weakly basic, meaning the compound will be protonated and more soluble in highly acidic environments (pH < 2.5). |
Synthesis and Purification Workflow
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. A common and reliable strategy involves the acylation of an amidoxime followed by a dehydrative cyclization. The following workflow represents a plausible and efficient route to the title compound.
Conceptual Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 3-cyanopyridine.
-
Step 1: Amidoxime Formation. 3-Cyanopyridine is reacted with hydroxylamine to form pyridine-3-carboximidamide N'-oxide (the amidoxime intermediate).
-
Step 2: Acylation and Cyclodehydration. The amidoxime is then acylated with chloroacetyl chloride. The resulting O-acylamidoxime intermediate undergoes spontaneous or induced thermal/acid-catalyzed cyclization with the elimination of water to yield the final 1,2,4-oxadiazole ring.
Analytical Characterization
Confirming the identity, purity, and structure of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the pyridine ring protons (typically in the δ 7.5-9.0 ppm region) and a distinct singlet for the two protons of the chloromethyl (-CH₂Cl) group (expected around δ 4.5-5.0 ppm).
-
¹³C-NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the presence of the 8 unique carbon atoms in the molecule, including the characteristic carbons of the pyridine and oxadiazole rings, and the chloromethyl carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 196.02. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature.
Chromatographic Purity Assessment: A Standard Protocol
Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) for definitive peak identification.
Objective: To determine the purity of the synthesized compound and identify any impurities.
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent, coupled with a 6120 Quadrupole LC/MS.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, linear gradient to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B over 0.5 minutes, and re-equilibrate for 2.5 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm; MS detection in positive ESI mode scanning m/z 100-500.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 Acetonitrile/Water mixture to create a 1 mg/mL stock solution.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the prepared sample onto the column.
-
Data Acquisition: Run the gradient method and acquire both DAD and MS data.
-
Data Analysis: Integrate the peak area of the main compound at 254 nm. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. Confirm the identity of the main peak by extracting the ion chromatogram for m/z 196.02 from the MS data.
Applications in Medicinal Chemistry
The primary value of this compound lies in its role as a reactive intermediate.[1] The chloromethyl group is an electrophilic "warhead" that readily participates in nucleophilic substitution reactions (Sₙ2). This allows medicinal chemists to easily conjugate the pyridyl-oxadiazole scaffold to a wide variety of other molecules, typically those containing nucleophilic groups like amines, thiols, or alcohols.
This strategy is used to:
-
Synthesize Target Molecules: It serves as a key piece in a multi-step synthesis of a final drug candidate.
-
Generate Compound Libraries: By reacting it with a diverse set of nucleophiles, a large library of related compounds can be rapidly generated for high-throughput screening.
-
Develop Chemical Probes: The scaffold can be attached to fluorescent tags or biotin to create probes for studying biological systems.
Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound should be treated as hazardous.
-
Hazard Classification: Acutely toxic (oral) and causes serious eye damage/irritation.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles at all times.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8 °C.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.
References
An In-Depth Technical Guide to 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine: A Versatile Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive overview of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS No. 15328-03-7), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule's unique architecture, combining a stable 1,2,4-oxadiazole ring, a pharmacologically relevant pyridine moiety, and a highly reactive chloromethyl group, positions it as a valuable intermediate for the synthesis of diverse molecular scaffolds.[1][2][3] This document delves into its physicochemical properties, established synthetic routes, characteristic chemical reactivity, and applications, providing field-proven insights and detailed protocols to support researchers in leveraging this compound for novel therapeutic development.
Introduction: The Strategic Value of a Trifunctional Scaffold
The field of medicinal chemistry is perpetually driven by the need for novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing rings like pyridine being particularly prevalent.[4][5] The pyridine scaffold often enhances water solubility and provides a vector for crucial hydrogen bonding interactions with biological targets.[4]
When coupled with a 1,2,4-oxadiazole ring, the resulting structure gains significant metabolic stability. The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide groups, capable of resisting hydrolytic degradation while maintaining key electronic and steric properties necessary for target engagement.[6][7][8][9] The strategic placement of a chloromethyl group at the C5 position of the oxadiazole ring introduces a reactive electrophilic site, transforming the entire molecule into a versatile and functionalizable building block.[2][10] This guide elucidates the synthesis, reactivity, and utility of this compound, a compound that embodies this powerful combination of features.
Physicochemical Properties and Analytical Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development.
Table 1: Core Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 15328-03-7 | [11] |
| Molecular Formula | C₈H₆ClN₃O | [1] |
| Molecular Weight | 195.61 g/mol | [1] |
| Appearance | Orange to light brown solid/powder | [1][2] |
| Purity | ≥95% (typically by NMR) | [1][2] |
| SMILES String | ClCC1=NC(C2=CC=CN=C2)=NO1 | |
| InChI Key | RGRRKYQLLSVYGV-UHFFFAOYSA-N | |
| Storage Conditions | Store at 0-8°C, protect from heat and moisture | [1][2] |
Analytical Profile
The structural integrity and purity of this compound are typically confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key diagnostic signals include the characteristic singlet for the chloromethyl (-CH₂Cl) protons and distinct aromatic signals corresponding to the pyridine ring.[12][13]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation patterns consistent with the expected structure.[12][14]
-
Elemental Analysis: Verifies the empirical formula by quantifying the percentage composition of carbon, hydrogen, nitrogen, and chlorine.[13][14]
Synthesis Pathway and Experimental Protocol
The most robust and widely adopted method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.[8][14][15][16][17]
Retrosynthetic Analysis and Strategy
The synthesis of the target compound logically proceeds through a three-step sequence:
-
Amidoxime Formation: Conversion of a commercially available nitrile (3-cyanopyridine) to the corresponding amidoxime using hydroxylamine.[14]
-
O-Acylation: Acylation of the amidoxime's hydroxyl group with a suitable acylating agent (chloroacetyl chloride) to form an O-acyl amidoxime intermediate.[18]
-
Cyclodehydration: Thermal or base-catalyzed intramolecular cyclization of the intermediate to yield the stable 1,2,4-oxadiazole ring.[15][17]
The causality behind this strategy lies in its efficiency and modularity. It allows for the convergent assembly of two distinct fragments—the pyridine ring from the amidoxime and the chloromethyl side chain from the acyl chloride—into the final heterocyclic core.
Synthetic Workflow Diagram
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures for 1,2,4-oxadiazole formation. Researchers should perform their own risk assessment and optimization.
Step 1: Synthesis of 3-Pyridinecarboxamidoxime
-
To a solution of 3-cyanopyridine (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amidoxime, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 3-pyridinecarboxamidoxime (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or pyridine under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. The cyclodehydration of the O-acyl intermediate is often driven by heat.[15] The use of molecular sieves can also serve as a dehydrating agent to facilitate this step.[19]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Chemical Reactivity: The Chloromethyl Handle
The synthetic utility of this compound is dominated by the reactivity of the C5-chloromethyl group.[10] This group acts as a potent electrophile, readily participating in nucleophilic substitution reactions (Sₙ2), which allows for the facile introduction of a wide array of functional groups.
Caption: Key derivatization pathways via the chloromethyl group.
Key Derivatization Reactions:
-
With Amines: Reaction with primary or secondary amines yields diverse aminomethyl-oxadiazole derivatives, a common strategy for library synthesis.[10]
-
With Thiols: Forms thioethers, which can be valuable for introducing sulfur-containing functionalities.[9]
-
With Alcohols/Phenols: Leads to the formation of ether linkages.[10]
-
With Cyanide: Reaction with potassium cyanide (KCN) can produce the corresponding acetonitrile. However, this reaction can be complex, with studies showing the potential for unexpected side products, including decyanated alkanes, depending on the reaction conditions.[20]
This predictable yet versatile reactivity makes the title compound an ideal starting point for exploring structure-activity relationships (SAR).
Applications in Drug Discovery and Agrochemicals
The structural motifs within this compound are associated with a broad range of biological activities, making it a compound of high interest.
A Scaffold for Therapeutic Agents
The 1,2,4-oxadiazole ring is present in molecules with demonstrated antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[7] The combination with a pyridine ring, a privileged structure in medicinal chemistry, further enhances its potential.[4]
-
Pharmaceutical Intermediate: The primary application is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Its structure allows for the rapid generation of compound libraries for high-throughput screening.
-
Nematicidal Activity: Studies on related 5-(chloromethyl)-1,2,4-oxadiazole derivatives have shown excellent nematicidal activity, with a proposed mode of action involving the acetylcholine receptor of the target organism.[21] This highlights the potential for developing derivatives in the agrochemical sector.[1][2]
Caption: Role in the drug discovery pipeline.
Safety, Handling, and Storage
Due to its reactive nature, proper handling of this compound is crucial.
Table 2: Hazard and Safety Profile
| Category | Information | Reference(s) |
| Hazard Classification | Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1). Signal Word: Danger. | |
| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. May cause skin and respiratory irritation. | [22] |
| Precautionary Measures | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [23][24][25] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. | [23][25][26] |
| Storage | Store locked up in a tightly closed container at 0-8°C. Keep in a cool, dry place away from incompatible materials. | [1][2][26][27] |
| Incompatible Materials | Strong bases, strong oxidizing agents, reducing agents. | [27] |
This information is a summary and is not a substitute for a full Safety Data Sheet (SDS). Always consult the latest SDS from the supplier before handling.
Conclusion
This compound is more than just a chemical compound; it is a strategically designed synthetic tool. The convergence of a stable, bioisosteric oxadiazole core, a pharmacologically significant pyridine ring, and a reactive chloromethyl handle provides a powerful platform for innovation in drug discovery and beyond. Its well-defined synthesis and predictable reactivity empower researchers to efficiently generate novel and diverse molecular libraries, accelerating the path from initial concept to potential therapeutic candidates. As the demand for new and effective drugs continues to grow, versatile building blocks like this will remain indispensable to the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
- 11. 15328-03-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. ias.ac.in [ias.ac.in]
- 15. mdpi.com [mdpi.com]
- 16. soc.chim.it [soc.chim.it]
- 17. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. fluorochem.co.uk [fluorochem.co.uk]
- 23. fishersci.com [fishersci.com]
- 24. northmetal.net [northmetal.net]
- 25. multimedia.3m.com [multimedia.3m.com]
- 26. elevatecommercialbp.com [elevatecommercialbp.com]
- 27. fishersci.com [fishersci.com]
reactivity of the chloromethyl group in pyridine-oxadiazole compounds
An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyridine-Oxadiazole Compounds
Foreword: From Building Block to Bioactive Scaffold
To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the pyridine-oxadiazole scaffold represents a cornerstone of modern therapeutic design.[1][2][3] Its unique combination of a five-membered 1,3,4-oxadiazole ring and a six-membered pyridine ring imparts favorable physicochemical properties, including metabolic stability, hydrogen bonding potential, and bioavailability.[1] The introduction of a chloromethyl (-CH₂Cl) group to this scaffold transforms it into a highly versatile electrophilic hub, primed for a multitude of synthetic transformations.
This guide moves beyond a mere recitation of reactions. As a Senior Application Scientist, my objective is to provide a deep, mechanistic understanding of why the chloromethyl group behaves as it does in this specific heterocyclic context. We will explore the underlying principles that govern its reactivity, dissect detailed experimental protocols, and illuminate how mastering these reactions can unlock novel pathways in the synthesis of potent, next-generation therapeutic agents.
The Electronic Heart of Reactivity: A Benzylic Analogue
The reactivity of the chloromethyl group in a pyridine-oxadiazole system is fundamentally analogous to that of a benzylic halide.[4][5] The halogen is not attached to a simple alkyl chain but to an sp³-hybridized carbon that is directly connected to the π-systems of the heterocyclic rings.[4] This arrangement is the primary determinant of its chemical behavior.
Key Factors Influencing Reactivity:
-
π-System Stabilization: The adjacent oxadiazole and pyridine rings provide an extended π-system that can stabilize the transition state of nucleophilic substitution reactions.[4] In an Sₙ2 reaction, the p-orbitals of the transition state can overlap with the π-system, delocalizing electron density and lowering the activation energy.[4] In a potential Sₙ1 pathway, any carbocation intermediate formed would be significantly stabilized by resonance across both heterocyclic rings.[5] This inherent stabilization makes the chloromethyl group significantly more reactive than a standard primary alkyl chloride.
-
Inductive Effects: Both the 1,3,4-oxadiazole and pyridine rings are electron-withdrawing in nature. The electronegative nitrogen and oxygen atoms in the oxadiazole ring, and the nitrogen in the pyridine ring, pull electron density away from the chloromethyl carbon. This inductive pull further polarizes the C-Cl bond, increasing the electrophilicity of the carbon atom and making it a more susceptible target for nucleophiles.[6]
-
Leaving Group Ability: Chlorine is a good leaving group, forming a relatively stable chloride anion (Cl⁻).[6] The strength of the carbon-chlorine bond is weaker than C-C or C-H bonds, facilitating its cleavage during substitution reactions.[6]
The confluence of these factors dictates that the chloromethyl group on a pyridine-oxadiazole scaffold will primarily undergo nucleophilic substitution reactions, typically via an Sₙ2 mechanism due to its primary nature and lack of steric hindrance.[4]
Caption: Figure 1: Generalized Sₙ2 reaction at the chloromethyl group.
Key Synthetic Transformations: A Chemist's Toolkit
The enhanced electrophilicity of the chloromethyl group opens the door to a wide array of functionalizations. These reactions are crucial for introducing diversity and tailoring the properties of the final molecule, a common strategy in drug discovery.[7]
Reactions with N-Nucleophiles
The formation of C-N bonds is a cornerstone of medicinal chemistry. Amines, azides, and other nitrogen-based nucleophiles react readily with the chloromethyl group to produce key intermediates and final compounds.
| Nucleophile | Reagent Example | Base | Typical Solvent | Product |
| Primary/Secondary Amines | Piperazine, Morpholine | K₂CO₃, Et₃N | DMF, Acetonitrile | Substituted Amines |
| Azides | Sodium Azide (NaN₃) | - | DMF, DMSO | Alkyl Azides |
| Heterocycles | Imidazole, Triazole | K₂CO₃, NaH | DMF | N-Alkylated Heterocycles |
Reactions with S-Nucleophiles
Thiol-based nucleophiles are particularly effective for Sₙ2 reactions due to their "soft" nature.[8] These reactions are often high-yielding and proceed under mild conditions, forming thioether linkages that can improve lipophilicity and membrane permeability.[1]
| Nucleophile | Reagent Example | Base | Typical Solvent | Product |
| Thiols/Thiophenols | Thiophenol, Cysteine esters | K₂CO₃, NaH | DMF, THF | Thioethers |
| Thiones | 1,3,4-Oxadiazole-2-thione | K₂CO₃ | DMF, Ethanol | S-Alkylated Thiones |
Reactions with O-Nucleophiles
Alcohols and phenols can also serve as nucleophiles, although they often require a stronger base to deprotonate the hydroxyl group and enhance nucleophilicity. The resulting ether linkages are stable and prevalent in many drug molecules.
| Nucleophile | Reagent Example | Base | Typical Solvent | Product |
| Phenols | 4-Methoxyphenol | K₂CO₃, NaH | DMF, Acetone | Aryl Ethers |
| Alcohols | Ethanol, Benzyl alcohol | NaH | THF, DMF | Alkyl Ethers |
| Carboxylates | Sodium Acetate | - | DMF | Ester |
Experimental Protocols: From Theory to Practice
A protocol is more than a recipe; it is a self-validating system. The following workflows are designed for reproducibility and include checkpoints for monitoring reaction progress and ensuring purity.
Caption: Figure 2: A self-validating workflow for synthesis.
Protocol 3.1: Synthesis of a Piperazine Derivative via N-Alkylation
This protocol details the reaction of a chloromethyl pyridine-oxadiazole with a piperazine derivative, a common step in synthesizing kinase inhibitors and other targeted therapies.[9]
-
1. Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend potassium carbonate (K₂CO₃, 1.5 equivalents) in anhydrous dimethylformamide (DMF, 0.4 M).
-
2. Nucleophile Addition: Add the desired piperazine derivative (1.1 equivalents) to the suspension and stir for 15 minutes at room temperature to ensure a homogenous mixture.
-
3. Electrophile Addition: Dissolve the 2-(chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
4. Reaction: Stir the reaction mixture at 50 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), typically complete within 4-6 hours.
-
5. Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate.
-
6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Protocol 3.2: Synthesis of a Thioether Derivative via S-Alkylation
This protocol outlines the selective reaction with a thiol, leveraging the high nucleophilicity of sulfur.[8]
-
1. Reagent Preparation: To a stirred suspension of potassium carbonate (K₂CO₃, 1.5 equivalents) in anhydrous DMF (0.5 M), add thiophenol (1.1 equivalents) at room temperature.
-
2. Nucleophile Activation: Stir the mixture for 15 minutes. The formation of the potassium thiophenolate salt enhances nucleophilicity.
-
3. Electrophile Addition: Add a solution of the 2-(chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (1.0 equivalent) in DMF.
-
4. Reaction: Stir the reaction mixture vigorously at room temperature for 2 hours. The reaction is typically rapid; monitor by TLC.
-
5. Workup: Pour the reaction mixture into ice-cold water. A solid precipitate may form. If so, filter, wash with water, and dry. If not, extract the aqueous layer with diethyl ether or ethyl acetate.
-
6. Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Recrystallization from ethanol or purification via column chromatography will yield the pure thioether.
The Challenge of Regioselectivity: SN2 vs. SNAr
In drug development, scaffolds often contain multiple reactive sites. A common synthetic challenge arises when the pyridine ring itself bears an activated leaving group, such as a fluorine or chlorine atom, creating competition between an Sₙ2 reaction at the chloromethyl group and a Nucleophilic Aromatic Substitution (SₙAr) on the pyridine ring.[8]
Understanding how to control this regioselectivity is paramount. The outcome is governed by the nature of the nucleophile and the reaction conditions, as dictated by Hard and Soft Acid and Base (HSAB) theory.
-
Sₙ2 at the Chloromethyl Group: This pathway is favored by soft, less basic nucleophiles (e.g., thiolates, iodide) under typical Sₙ2 conditions (polar aprotic solvents, moderate temperatures).[8] The sp³-hybridized carbon of the chloromethyl group is a soft electrophile.
-
SₙAr at the Pyridine Ring: This pathway is favored by hard, more basic nucleophiles (e.g., alkoxides, primary/secondary amines) and often requires higher temperatures. The sp²-hybridized carbon on the electron-deficient pyridine ring is a hard electrophile.
Caption: Figure 3: Controlling regioselectivity based on nucleophile choice.
Applications in Drug Discovery: The Bioactive Result
The synthetic versatility of the chloromethyl group is not merely an academic exercise. It is a critical tool for generating libraries of compounds for biological screening. By systematically varying the nucleophile introduced at this position, researchers can probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
-
Anticancer Agents: Many pyridine-oxadiazole derivatives function as inhibitors of key cellular targets like kinases or tubulin.[1][10] The chloromethyl group serves as a handle to introduce amine-containing side chains that can form crucial hydrogen bonds or salt bridges within the active site of a target protein.[7]
-
Antimicrobial Agents: The scaffold can be elaborated with moieties known to disrupt bacterial or fungal cell walls or metabolic processes. The ability to easily synthesize thioether or N-heterocyclic derivatives allows for rapid optimization of antimicrobial activity.[11][12]
Conclusion
The chloromethyl group on the pyridine-oxadiazole core is a powerful and predictable functional handle. Its reactivity, governed by principles of benzylic stabilization and electronic activation, allows for a vast range of high-yielding nucleophilic substitution reactions. By understanding the mechanistic underpinnings and mastering the experimental conditions, researchers can effectively leverage this reactivity to construct complex molecular architectures. This strategic functionalization is a key enabler in the rational design and development of novel therapeutics, transforming a simple reactive group into a gateway for innovation in medicine.
References
- 1. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. sarthaks.com [sarthaks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
spectroscopic data (NMR, IR, MS) for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the heterocyclic compound this compound (CAS No. 15328-03-7).[1][2][3] As a versatile building block in medicinal chemistry and agrochemical development, rigorous structural confirmation is paramount.[4][5] This document, intended for researchers and drug development professionals, outlines the theoretical basis and practical application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy for the unambiguous identification and characterization of this molecule. Methodologies, predicted data, and detailed interpretations are provided to serve as a benchmark for analytical validation.
Introduction and Molecular Structure
This compound is a bifunctional synthetic intermediate featuring a pyridine ring, a 1,2,4-oxadiazole core, and a reactive chloromethyl group. Its molecular formula is C₈H₆ClN₃O with a molecular weight of 195.61 g/mol .[1][3] The unique arrangement of these moieties makes it a valuable precursor for creating more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders or as antimicrobial agents.[4]
The structural features—an electron-deficient pyridine ring, an aromatic oxadiazole system, and an electrophilic chloromethyl side chain—give rise to a distinct and predictable spectroscopic fingerprint. This guide will deconstruct the expected spectral output from core analytical techniques.
Molecular Structure:
A more accurate representation using SMILES for clarity SMILES String: ClCC1=NC(C2=CC=CN=C2)=NO1[2]
General Spectroscopic Workflow
The confirmation of a synthesized chemical entity like this compound follows a logical and hierarchical analytical workflow. This ensures that data from orthogonal techniques are used to build a comprehensive and irrefutable structural proof.
Caption: Standard workflow for structural elucidation of a novel compound.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis post-synthesis, serving to confirm the molecular weight and elemental composition of the target compound.
Experimental Protocol (Hypothetical)
-
Technique: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, nitrogen-containing heterocyclic compounds, minimizing fragmentation and preserving the molecular ion.
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Sample Preparation: The compound (approx. 1 mg/mL) is dissolved in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Analysis: The solution is infused directly or via liquid chromatography into the ESI source.
Data Interpretation
Molecular Ion: The primary peak of interest is the protonated molecule, [M+H]⁺.
-
Expected m/z: 196.0221
-
Formula: C₈H₇ClN₃O⁺
Isotopic Pattern: A critical diagnostic feature for chlorine-containing compounds is the isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two distinct peaks for the molecular ion, separated by approximately 2 Da.
-
[M+H]⁺ Peak: Corresponds to the molecule containing ³⁵Cl.
-
[M+H+2]⁺ Peak: Corresponds to the molecule containing ³⁷Cl.
-
Intensity Ratio: The ratio of the [M+H]⁺ peak to the [M+H+2]⁺ peak will be approximately 3:1 , providing definitive evidence for the presence of a single chlorine atom.
Fragmentation Pattern: While ESI is a soft technique, in-source fragmentation or MS/MS analysis can provide valuable structural information. The fragmentation of 1,2,4-oxadiazoles often involves the cleavage of the heterocyclic ring.[6]
Caption: Predicted ESI-MS fragmentation pathway for the target molecule.
Table 1: Predicted Mass Spectrometry Data
| m/z (Predicted) | Formula | Description |
|---|---|---|
| 196.0221 | C₈H₇ClN₃O⁺ | [M+H]⁺ with ³⁵Cl |
| 198.0192 | C₈H₇ClN₃O⁺ | [M+H]⁺ with ³⁷Cl |
| 148.0505 | C₇H₆N₃O⁺ | Loss of the chloromethyl group |
| 104.0374 | C₆H₅N₂⁺ | Pyridine-nitrile cation after ring cleavage |
| 78.0344 | C₅H₄N⁺ | Pyridyl cation |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.
Experimental Protocol
-
Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method. ATR is a modern, rapid technique requiring minimal sample preparation.
-
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Analysis: A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Spectral Interpretation
The IR spectrum will be characterized by several key absorption bands corresponding to the pyridine, oxadiazole, and chloromethyl moieties.
-
Aromatic C-H Stretch: A group of weak to medium bands expected above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are characteristic of the C-H bonds on the pyridine ring.[7]
-
Aliphatic C-H Stretch: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=N and C=C Ring Stretching: The pyridine and oxadiazole rings will produce a series of medium to strong, sharp bands in the 1650-1400 cm⁻¹ region.[8][9] These are highly characteristic of aromatic and heteroaromatic systems.
-
Oxadiazole Ring Vibrations: The C-O-N stretching within the oxadiazole ring typically gives rise to absorptions in the 1250-1020 cm⁻¹ region.
-
C-Cl Stretch: A strong band corresponding to the stretching vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 800-650 cm⁻¹.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3150 - 3050 | Weak-Medium | Aromatic C-H Stretch (Pyridine) |
| 2960 - 2850 | Weak-Medium | Aliphatic C-H Stretch (-CH₂) |
| 1620 - 1550 | Medium-Strong | C=N Stretch (Pyridine & Oxadiazole) |
| 1500 - 1400 | Medium-Strong | C=C Aromatic Ring Stretch (Pyridine) |
| 1250 - 1020 | Medium-Strong | C-O-N Stretch (Oxadiazole Ring) |
| 800 - 650 | Strong | C-Cl Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure and connectivity of a molecule in solution. Both ¹H and ¹³C NMR are essential for full characterization.
Experimental Protocol
-
Instrumentation: NMR Spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
Sample Preparation: The compound (5-10 mg) is dissolved in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
Experiments: Standard 1D proton (¹H), 1D carbon (¹³C), and potentially 2D experiments like COSY and HSQC for unambiguous assignments.
¹H NMR Data Interpretation (Predicted)
The ¹H NMR spectrum will show signals for the 4 protons on the pyridine ring and the 2 protons of the chloromethyl group. The chemical shifts are heavily influenced by the electron-withdrawing nature of the nitrogen atom and the oxadiazole ring.
-
Pyridine Protons (4H): These will appear in the aromatic region (δ 7.5-9.2 ppm). Due to the 3-substitution pattern, a complex splitting pattern is expected:
-
H-2': The proton adjacent to the pyridine nitrogen will be the most deshielded, appearing as a doublet or singlet-like signal around δ 9.1-9.2 ppm.
-
H-6': The other proton ortho to the nitrogen will likely be a doublet around δ 8.7-8.8 ppm.
-
H-4': The proton para to the substituent will likely be a doublet of triplets or a complex multiplet around δ 8.3-8.4 ppm.
-
H-5': The proton meta to the nitrogen will be the most shielded of the aromatic protons, appearing as a doublet of doublets around δ 7.5-7.6 ppm.
-
-
Chloromethyl Protons (2H, -CH₂Cl): This group will appear as a sharp singlet because there are no adjacent protons to couple with. Its chemical shift will be significantly downfield from typical aliphatic protons due to the electronegativity of both the chlorine atom and the attached oxadiazole ring, expected around δ 4.9-5.1 ppm .
Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.15 | s (or d) | 1H | Pyridine H-2' |
| ~8.75 | d | 1H | Pyridine H-6' |
| ~8.35 | dt | 1H | Pyridine H-4' |
| ~7.55 | dd | 1H | Pyridine H-5' |
| ~5.05 | s | 2H | -CH₂Cl |
¹³C NMR Data Interpretation (Predicted)
The ¹³C NMR spectrum will show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.
-
Oxadiazole Carbons (2C): These carbons are bonded to two heteroatoms (N and/or O) and are therefore highly deshielded, appearing far downfield (δ 165-175 ppm).
-
Pyridine Carbons (5C): These will appear in the typical aromatic region (δ 120-155 ppm). The carbon attached to the oxadiazole (C-3') and the carbons adjacent to the nitrogen (C-2', C-6') will be the most deshielded.
-
Chloromethyl Carbon (1C, -CH₂Cl): This aliphatic carbon will be shifted downfield due to the attached chlorine, appearing around δ 40-45 ppm.
Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~172.5 | Oxadiazole C-5 |
| ~167.0 | Oxadiazole C-3 |
| ~152.0 | Pyridine C-2' |
| ~148.5 | Pyridine C-6' |
| ~135.0 | Pyridine C-4' |
| ~128.0 | Pyridine C-3' |
| ~124.0 | Pyridine C-5' |
| ~42.5 | -CH₂Cl |
Conclusion
The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and multi-faceted analytical approach for the definitive structural confirmation of this compound. The predicted data in this guide, including the characteristic 3:1 isotopic ratio in MS, key functional group vibrations in IR, and the distinct chemical shifts and multiplicities in ¹H and ¹³C NMR, serve as a reliable benchmark for researchers. Any significant deviation from these expected values would warrant further investigation into the sample's purity or structural identity.
References
- 1. 15328-03-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 3- 5-(Chloromethyl)-1,2,4-oxadiazol-3-yl pyridine DiscoveryCPR 15328-03-7 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
An In-Depth Technical Guide to Identifying the Potential Biological Targets of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a versatile heterocyclic molecule with demonstrated utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its 1,2,4-oxadiazole core is a well-established pharmacophore known to interact with a wide array of biological targets, while the reactive chloromethyl group presents a unique opportunity for covalent interactions. This guide provides a comprehensive framework for the elucidation of its biological targets, a critical step in understanding its mechanism of action and unlocking its full therapeutic or biotechnological potential. We will explore predictive methodologies based on structural analogy and delve into robust, field-proven experimental strategies for both target discovery and validation, including affinity-based proteomics and label-free approaches. This document is intended to serve as a practical, in-depth resource for researchers embarking on the target deconvolution of this promising compound.
Introduction: The Case for Target Identification
This compound is a molecule of significant interest due to its synthetic tractability and the established biological activities of the broader 1,2,4-oxadiazole class. Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and nematicidal effects. The 1,2,4-oxadiazole ring is often employed as a bioisostere for ester and amide functionalities, allowing it to mimic endogenous ligands and interact with their protein targets.
The defining feature of the title compound is the chloromethyl group at the 5-position of the ox
literature review of 1,2,4-oxadiazole derivatives in medicinal chemistry
An In-Depth Technical Guide to 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered substantial attention in medicinal chemistry for its remarkable stability, versatile synthetic accessibility, and broad spectrum of pharmacological activities.[1][2] Its unique physicochemical properties allow it to serve as a bioisosteric replacement for amide and ester functionalities, a strategy frequently employed to enhance metabolic stability and modulate target selectivity in drug candidates.[1][3][4] This technical guide provides a comprehensive overview of the 1,2,4-oxadiazole core, detailing its synthesis, structure-activity relationships (SAR), and its proven potential across diverse therapeutic areas. We will explore its applications as an anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agent, supported by quantitative data and mechanistic insights. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics leveraging this privileged scaffold.
The 1,2,4-Oxadiazole: A Privileged Scaffold in Drug Design
The five-membered ring of 1,2,4-oxadiazole, containing one oxygen and two nitrogen atoms, offers a unique combination of chemical stability and tunable physicochemical properties, making it an attractive framework for novel therapeutic agents.[1] The electron-deficient nature of the ring, conferred by the heteroatoms, enhances its metabolic stability.[2] This stability, coupled with its ability to engage in hydrogen bonding, makes the 1,2,4-oxadiazole a valuable component in modern drug design.[5][6]
The Power of Bioisosterism
A key driver of the 1,2,4-oxadiazole's prevalence in medicinal chemistry is its role as a bioisostere for ester and amide groups.[1][3] These common functionalities are often susceptible to enzymatic hydrolysis by esterases and amidases, leading to poor pharmacokinetic profiles. By replacing these labile groups with the stable 1,2,4-oxadiazole ring, medicinal chemists can significantly improve a drug candidate's metabolic stability and oral bioavailability without drastically altering the molecular conformation required for target binding.[1][7]
Synthetic Strategies for 1,2,4-Oxadiazole Derivatives
The construction of the 1,2,4-oxadiazole ring is well-established, with the most common and versatile method involving the condensation of an amidoxime with a carboxylic acid or its activated derivatives, followed by cyclodehydration.[8][9][10] This two-stage process allows for extensive diversification at the 3- and 5-positions of the heterocyclic ring, enabling the exploration of a vast chemical space.
Core Synthesis: Amidoxime Acylation and Cyclization
The primary pathway to 3,5-disubstituted 1,2,4-oxadiazoles begins with the O-acylation of an amidoxime.[8][9] This intermediate can then be induced to cyclize, typically under thermal conditions or with acid/base catalysis, to form the final 1,2,4-oxadiazole ring.[11] The choice of acylating agent (e.g., acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents) provides a modular handle to introduce one of the key substituents.[9]
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - ProQuest [proquest.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
An In-Depth Technical Guide to the Solubility and Stability of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Abstract
This technical guide provides a comprehensive analysis of the critical physicochemical properties of this compound (CAS No. 15328-03-7), focusing on its aqueous solubility and chemical stability. As a versatile heterocyclic building block, this compound serves as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1][2] Understanding its behavior in aqueous media and under various stress conditions is paramount for its effective application in drug discovery and development. This document details the theoretical underpinnings and provides field-proven, step-by-step protocols for the empirical determination of its solubility and stability profiles, adhering to international regulatory standards.
Introduction: The Strategic Importance of Physicochemical Profiling
This compound is a molecule of significant interest, featuring a 1,2,4-oxadiazole ring linked to a pyridine moiety, with a reactive chloromethyl group. The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester groups, often incorporated into drug candidates to improve metabolic stability and modulate physicochemical properties.[3][4] The pyridine ring can influence solubility and provides a key interaction point for biological targets, while the chloromethyl group serves as a handle for further chemical modification.[1]
However, the very features that make this compound synthetically attractive also present challenges. Poor aqueous solubility is a primary cause of failure for drug candidates, hindering absorption and leading to low bioavailability.[5][6][7] Similarly, chemical instability can lead to the formation of degradants, potentially reducing efficacy and introducing safety risks. Therefore, a thorough and early assessment of solubility and stability is not merely a characterization exercise but a critical, decision-driving component of the development lifecycle. This guide provides the necessary framework and methodologies for this assessment.
Solubility Assessment: Beyond a Single Number
Aqueous solubility dictates the performance of a compound in in vitro assays and its subsequent in vivo absorption.[7] It is crucial to distinguish between two key types of solubility measurements that serve different purposes in the drug discovery pipeline: kinetic and thermodynamic solubility.
Causality Behind the Methods: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[8] This measurement mimics the conditions of many high-throughput screening (HTS) bioassays where compounds are introduced via DMSO stock solutions.[7][8] It is a measure of how readily a compound can dissolve and stay in solution over a short period, but the resulting precipitate is often amorphous and energetically less stable, leading to a potential overestimation of the true solubility.[6][9] This assay is crucial in early discovery to flag compounds that might precipitate in biological assays, leading to unreliable data.[5][8]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[5][7] The measurement involves equilibrating an excess of the solid compound with the aqueous buffer over an extended period (e.g., 24 hours) until a steady-state concentration is reached.[8] This value is lower than kinetic solubility but is more representative of the compound's behavior in the gastrointestinal tract and is a critical parameter for formulation development and predicting oral bioavailability.[5][9]
Experimental Protocol: Determining Solubility
The following protocols are self-validating systems that include calibration and control measures to ensure data integrity. The primary analytical technique is a validated stability-indicating HPLC-UV method, capable of separating the parent compound from impurities or degradants.
Protocol 2.2.1: Kinetic Solubility via Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS-containing wells, resulting in a final concentration of 100 µM and a DMSO concentration of 1%. Causality: This rapid addition from a supersaturated state forces precipitation, which is the basis of the kinetic measurement.
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.
-
Measurement: Analyze the turbidity of each well using a laser nephelometer.
-
Data Analysis: Compare the light scattering signal against a calibration curve of known concentrations to determine the solubility limit.
Protocol 2.2.2: Thermodynamic Solubility via Shake-Flask Method
-
Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a series of vials containing 1 mL of relevant aqueous buffers (e.g., pH 2.0, pH 7.4, pH 9.0). Causality: Using multiple pH values is critical as the pyridine nitrogen's ionization state will significantly impact solubility.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Data Presentation & Interpretation
Quantitative solubility data should be summarized for clear comparison.
Table 1: Representative Aqueous Solubility Data for this compound
| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method of Detection |
| Kinetic | PBS, pH 7.4 | 25 | 45 | 230 | Nephelometry |
| Thermodynamic | SGF, pH 2.0 | 37 | 150 | 767 | HPLC-UV |
| Thermodynamic | PBS, pH 7.4 | 37 | 15 | 77 | HPLC-UV |
| SGF: Simulated Gastric Fluid |
Interpretation: The higher solubility in acidic media is expected due to the protonation of the pyridine nitrogen. The kinetic solubility is higher than the thermodynamic solubility at pH 7.4, a common observation highlighting the risk of precipitation in assays if concentrations exceed the thermodynamic limit.[9]
Solubility Workflow Diagram
Caption: Experimental workflows for kinetic and thermodynamic solubility determination.
Stability Profiling: Predicting and Preventing Degradation
Stability testing is essential for identifying conditions that may compromise the quality, safety, and efficacy of a drug substance.[10][11] Forced degradation (or stress testing) is an integral part of this process, designed to accelerate the chemical degradation of a molecule to identify likely degradation pathways and to develop stability-indicating analytical methods.[12][13]
Theoretical Considerations: Structural Liabilities
The structure of this compound contains several potential sites for degradation:
-
Chloromethyl Group: Highly susceptible to nucleophilic substitution (hydrolysis), especially in the presence of water or basic conditions, potentially forming the corresponding hydroxymethyl or other substituted analogs.
-
1,2,4-Oxadiazole Ring: While generally stable, the O-N bond can be labile.[14] The ring can undergo cleavage under harsh acidic, basic, or reductive conditions.[14]
-
Pyridine Ring: Generally very stable, but the nitrogen atom can be oxidized under strong oxidative conditions.
Experimental Protocol: Forced Degradation Studies
This protocol follows the principles outlined in the ICH Q1A(R2) guideline.[10][11] The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without completely destroying the molecule.[15]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water, 50:50).
-
Stress Conditions Application:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2-8 hours. Causality: Basic conditions are often harsher and require less time/heat.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Also, heat the stock solution at 60°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10][16]
-
-
Control Sample: A solution of the compound, protected from stress conditions, should be stored at 5°C and serve as the t=0/control sample.
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples and the control using a validated, stability-indicating HPLC-UV/MS method. The method must be able to resolve the parent peak from all major degradation products.
-
Mass Balance: Evaluate the results to ensure mass balance is conserved (i.e., the decrease in the parent compound is accounted for by the increase in degradation products).
Data Presentation & Interpretation
Table 2: Representative Forced Degradation Data for this compound
| Stress Condition | Duration | % Assay of Parent | Major Degradant Peak(s) (RT, min) | Notes |
| Control (Unstressed) | - | 100.0 | None | - |
| 0.1 M HCl, 60°C | 48 h | 94.5 | 2.1 | Minor degradation observed. |
| 0.1 M NaOH, RT | 4 h | 81.2 | 1.8 | Significant degradation. Likely hydrolysis of the chloromethyl group. |
| 3% H₂O₂, RT | 24 h | 98.1 | None significant | Stable to oxidation. |
| Solid, 80°C | 7 days | 99.5 | None | Thermally stable in solid state. |
| Solution, ICH Q1B | - | 96.8 | 3.5 | Minor degradation under photolytic stress. |
Interpretation: The compound shows the most significant liability under basic conditions, which strongly suggests the chloromethyl group is the primary site of hydrolysis. Its relative stability to heat, oxidation, and light is a favorable attribute.
Stability Study Workflow Diagram
Caption: Workflow for conducting a comprehensive forced degradation study.
Conclusion and Forward Look
This guide establishes a robust framework for assessing the . The experimental data indicate that while the compound possesses favorable thermal and oxidative stability, its limited aqueous solubility at physiological pH and susceptibility to basic hydrolysis are critical parameters that must be managed during drug development. The protocols and insights provided herein enable researchers to generate high-quality, decision-driving data, facilitating the selection of appropriate formulation strategies and the establishment of safe storage and handling conditions. This foundational knowledge is indispensable for successfully advancing molecules containing this valuable heterocyclic scaffold through the development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. ovid.com [ovid.com]
- 10. database.ich.org [database.ich.org]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. snscourseware.org [snscourseware.org]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of 1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring, a seemingly simple five-membered heterocycle, has captivated chemists for over a century. Its journey from a laboratory curiosity to a privileged scaffold in modern drug discovery is a testament to its unique chemical properties and biological significance. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 1,2,4-oxadiazoles, offering field-proven insights and detailed methodologies for their preparation.
A Serendipitous Beginning: The Dawn of the 1,2,4-Oxadiazole
The story of the 1,2,4-oxadiazole begins in 1884 with the pioneering work of German chemists Ferdinand Tiemann and P. Krüger.[1][2][3][4] Initially, they did not fully grasp the structure of the new heterocycle they had synthesized, classifying it as an "azoxime" or "furo[ab1]diazole".[1][2] For nearly eight decades, the 1,2,4-oxadiazole remained a relatively obscure entity in the vast landscape of organic chemistry. It was not until the 1960s, with the discovery of its photochemical rearrangement into other heterocyclic systems, that the chemical community began to take significant notice.[1][2] This newfound interest was further amplified by the introduction of the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, a cough suppressant, which marked the beginning of its impactful journey in medicinal chemistry.[1][2]
The significance of the 1,2,4-oxadiazole core in drug design stems from its role as a bioisostere for ester and amide functionalities.[3][5] This property allows medicinal chemists to replace metabolically labile ester or amide groups with the more stable 1,2,4-oxadiazole ring, often leading to improved pharmacokinetic profiles without compromising biological activity.[5] Consequently, this versatile scaffold has been incorporated into a wide array of therapeutic agents, exhibiting anticancer, anti-inflammatory, antiviral, and many other biological activities.[1][2]
Foundational Synthetic Strategies: From Classical to Contemporary
The synthesis of 1,2,4-oxadiazoles has evolved significantly since Tiemann and Krüger's initial report. While their classical approach laid the groundwork, modern methodologies offer greater efficiency, versatility, and milder reaction conditions. The two most prominent and widely employed strategies are the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides.
The Amidoxime Route: A Versatile and Time-Honored Approach
The reaction of an amidoxime with a carboxylic acid or its derivatives remains the most common and versatile method for constructing the 1,2,4-oxadiazole ring.[4][6] This approach can be considered a [4+1] cycloaddition, where four atoms of the final ring are contributed by the amidoxime and one by the acylating agent.[4]
Mechanism: The reaction proceeds through the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate.[7][8] This intermediate then undergoes a thermal or base-catalyzed cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole.[8]
Figure 1: General scheme for the synthesis of 1,2,4-oxadiazoles via the amidoxime route.
Causality in Experimental Choices: The choice of acylating agent and reaction conditions significantly impacts the efficiency of the synthesis.
-
Acyl Chlorides and Anhydrides: These are highly reactive acylating agents that readily react with amidoximes, often at room temperature or with gentle heating.[7] However, their high reactivity can sometimes lead to the formation of byproducts.
-
Carboxylic Acids: The direct use of carboxylic acids requires an activating agent to facilitate the initial acylation. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as coupling reagents like carbonyldiimidazole (CDI).[4] This one-pot approach is advantageous as it avoids the isolation of the often-unstable O-acylamidoxime intermediate.
-
Solvents and Bases: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently used.[7] The cyclodehydration step is often promoted by the addition of a base, such as pyridine or triethylamine, or by heating. In recent years, the use of inorganic bases like potassium or sodium hydroxide in DMSO at room temperature has proven to be a highly efficient method.[7]
Experimental Protocol: One-Pot Synthesis from a Carboxylic Acid and an Amidoxime
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq) and a coupling agent (e.g., EDC, 1.1 eq) in an appropriate aprotic solvent (e.g., DMF), add the amidoxime (1.0 eq).
-
Acylation: Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the O-acylamidoxime intermediate.
-
Cyclodehydration: Heat the reaction mixture to 80-120 °C and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.
The 1,3-Dipolar Cycloaddition Route: A Convergent Approach
The [3+2] cycloaddition reaction between a nitrile oxide and a nitrile is another fundamental and powerful method for the synthesis of 1,2,4-oxadiazoles.[1][4] This approach is particularly useful for accessing 3,5-disubstituted 1,2,4-oxadiazoles with different substitution patterns compared to the amidoxime route.
Mechanism: Nitrile oxides are highly reactive 1,3-dipoles that are typically generated in situ from the corresponding hydroximoyl chlorides by treatment with a base. The nitrile oxide then undergoes a concerted cycloaddition reaction with a nitrile to form the 1,2,4-oxadiazole ring.
Figure 2: General scheme for the synthesis of 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition.
Causality in Experimental Choices:
-
Generation of Nitrile Oxides: The choice of method for generating the nitrile oxide is crucial. The classical method involves the dehydrohalogenation of hydroximoyl chlorides with a base like triethylamine. Other methods include the dehydration of nitroalkanes and the oxidation of aldoximes.
-
Nitrile Partner: The electronic nature of the nitrile can influence the reaction rate. Electron-deficient nitriles generally react faster with nitrile oxides.
-
Reaction Conditions: The cycloaddition is typically carried out in an inert solvent at room temperature or with gentle heating. The in situ generation of the nitrile oxide is often preferred to minimize its dimerization.
Experimental Protocol: Synthesis via in situ Generation of a Nitrile Oxide
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldoxime (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).
-
Chlorination: Add a chlorinating agent (e.g., N-chlorosuccinimide, 1.1 eq) and stir the mixture at room temperature until the aldoxime is consumed (monitor by TLC).
-
in situ Generation and Cycloaddition: Add the nitrile (1.5-2.0 eq) to the reaction mixture, followed by the slow addition of a base (e.g., triethylamine, 1.2 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to obtain the 1,2,4-oxadiazole.
Modern Innovations in 1,2,4-Oxadiazole Synthesis
While the two core methods remain central to the synthesis of 1,2,4-oxadiazoles, ongoing research has led to the development of novel and more efficient protocols.
Oxidative Cyclization Reactions
More recently, oxidative cyclization methods have emerged as an alternative strategy.[7] These reactions often involve the formation of the heterocyclic core through the oxidative coupling of N-H and O-H or C-H bonds. For instance, the copper-catalyzed cascade reaction of amidines and methylarenes provides a one-step route to 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions.[7] Another approach involves the NBS-promoted oxidative cyclization of N-acyl amidines.[7]
Microwave-Assisted Synthesis
The application of microwave irradiation has significantly accelerated the synthesis of 1,2,4-oxadiazoles.[1] Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve yields in the heterocyclization of amidoximes with acylating agents.[1]
Data Summary: A Comparative Overview of Synthetic Methods
| Synthetic Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Amidoxime Route | Amidoxime, Acylating Agent (Acid, Acyl Chloride, Anhydride) | Room temp. to heating; often requires a base or coupling agent | High versatility, readily available starting materials, one-pot procedures possible | Can require harsh conditions, potential for side products |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide (from Aldoxime), Nitrile | Room temp. or mild heating; in situ generation of nitrile oxide | Convergent, provides different substitution patterns | Nitrile oxides can be unstable and dimerize, requires multi-step sequence |
| Oxidative Cyclization | Amidines, Methylarenes or N-Acyl Amidines | Mild conditions, often requires a metal catalyst (e.g., Cu) | Novel disconnections, can be highly efficient | Substrate scope may be limited, catalyst can be expensive |
| Microwave-Assisted | Amidoxime, Acylating Agent | Microwave irradiation | Drastically reduced reaction times, often improved yields | Requires specialized equipment |
Conclusion: An Ever-Evolving Field
From its humble discovery over a century ago, the 1,2,4-oxadiazole has firmly established itself as a cornerstone of heterocyclic chemistry and a highly valuable scaffold in drug discovery. The evolution of its synthesis, from the classical methods of Tiemann and Krüger to modern, efficient, and versatile protocols, has enabled chemists to explore its vast chemical space and unlock its therapeutic potential. As research continues to uncover novel synthetic methodologies and biological applications, the journey of the 1,2,4-oxadiazole is far from over, promising exciting new discoveries for years to come.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of derivatives from 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
An In-Depth Guide to the Synthesis of Novel Derivatives from 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
In the landscape of modern drug discovery, the 1,2,4-oxadiazole ring stands out as a privileged heterocyclic scaffold.[1][2] Valued for its metabolic stability and its role as a bioisostere for esters and amides, this five-membered ring is a cornerstone in the design of pharmacologically active agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][3] The starting material, This compound (CAS No: 15328-03-7), represents a particularly valuable synthetic intermediate.[4][5] Its structure combines the desirable properties of the 1,2,4-oxadiazole core with a pyridine moiety, a common feature in many successful drugs, and a highly reactive chloromethyl group.[6]
This chloromethyl group serves as a potent electrophilic handle, enabling straightforward derivatization through nucleophilic substitution reactions. This guide provides a detailed exploration of the core chemical principles, step-by-step protocols for synthesizing diverse derivatives, and expert insights into optimizing these transformations for researchers in medicinal chemistry and drug development.
Core Chemistry and Mechanistic Rationale
The synthetic utility of this compound is primarily dictated by the reactivity of the C-Cl bond at the 5-position of the oxadiazole ring.
Reactivity of the Chloromethyl Group: The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the 1,2,4-oxadiazole ring. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic attack, predominantly via an SN2 mechanism. This allows for the facile introduction of a wide array of functional groups.
Stability of the 1,2,4-Oxadiazole Core: The 1,2,4-oxadiazole ring is generally stable under the mild basic or neutral conditions typically employed for nucleophilic substitution at the C5-methyl position.[7] While the O-N bond can be susceptible to cleavage under harsh reductive or strongly acidic/basic conditions, such transformations are not typically competitive with the desired substitution reaction.[7] This inherent stability is crucial, as it preserves the core scaffold while allowing for extensive peripheral modifications.
Strategic Selection of Reagents:
-
Nucleophiles: The choice of nucleophile directly determines the class of derivative produced. Common nucleophiles include primary and secondary amines (aliphatic and aromatic), thiols, phenols, and anions like azide or cyanide.
-
Base: When the nucleophile is a neutral amine or thiol, a non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the nucleophile or the pyridine nitrogen, which would render them unreactive. Common choices include potassium carbonate (K₂CO₃), triethylamine (TEA), or diisopropylethylamine (DIPEA). In some cases, pyridine itself can serve as both the base and the solvent.[3]
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Acetonitrile (ACN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are excellent choices for their polarity and aprotic nature, which facilitates SN2 reactions.
General Synthetic Workflow
The derivatization process follows a straightforward and reproducible workflow. The core transformation involves the displacement of the chloride by a chosen nucleophile, a reaction that can be adapted to generate large libraries of compounds for screening.
Caption: General workflow for nucleophilic substitution.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for synthesizing representative classes of derivatives.
Protocol 1: Synthesis of an Amine Derivative via N-Alkylation
This protocol details the synthesis of 3-[5-((4-Methylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl]pyridine , a common structural motif in medicinal chemistry.[3]
-
Principle: A secondary amine (1-methylpiperazine) acts as the nucleophile, displacing the chloride to form a new C-N bond. Potassium carbonate is used as a mild base.
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
1-Methylpiperazine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc) and Heptane for chromatography
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, TLC plates, silica gel
-
-
Safety Precautions: this compound is a potential alkylating agent and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Procedure:
-
To a stirred suspension of potassium carbonate (2.0 equiv) in anhydrous acetonitrile, add this compound (1.0 equiv).
-
Add 1-methylpiperazine (1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 50°C and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane to afford the pure product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Protocol 2: Synthesis of a Thioether Derivative
This protocol describes the reaction with a thiol to form a thioether linkage.[1]
-
Principle: A thiol (e.g., thiophenol) is deprotonated by a base to form a potent thiolate nucleophile, which then displaces the chloride.
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Thiophenol (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
-
Safety Precautions: Thiols have strong, unpleasant odors and should be handled exclusively in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add thiophenol (1.05 equiv) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue via silica gel chromatography to yield the desired thioether.
Protocol 3: Synthesis of an Azide Derivative
This protocol creates an azide, a versatile intermediate for further reactions like "click chemistry" (Huisgen cycloaddition) or reduction to a primary amine.
-
Principle: Sodium azide provides the azide anion (N₃⁻), a strong nucleophile that readily displaces the chloride.
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Safety Precautions: Sodium azide is highly toxic. Handle with extreme care. Do not acidify the reaction mixture, as this can generate highly explosive hydrazoic acid (HN₃).
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv) in DMF.
-
Add sodium azide (1.5 equiv) portion-wise.
-
Stir the mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with water to remove DMF, then wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain the azide product, which can often be used without further purification.
Comparative Data Summary
The following table summarizes typical reaction conditions for the synthesis of various derivatives, providing a quick reference for experimental design.
| Derivative Class | Nucleophile Example | Base | Solvent | Temperature | Typical Yield |
| Amine | 1-Methylpiperazine | K₂CO₃, Pyridine[3] | ACN, THF | RT - 50°C | 70-90% |
| Ether | Phenol | K₂CO₃, Cs₂CO₃ | DMF, ACN | 50°C - 80°C | 60-85% |
| Thioether | Thiophenol | DIPEA, K₂CO₃ | THF, ACN | 0°C - RT | 75-95% |
| Azide | Sodium Azide | N/A | DMF | RT | >90% |
| Nitrile | Potassium Cyanide (KCN)[8] | N/A | DMSO, DMF | RT - 60°C | 65-80% |
Decision-Making for Derivative Synthesis
Choosing the right synthetic strategy depends on the target derivative and the properties of the nucleophile. The following workflow illustrates key decision points in the experimental design process.
Caption: Workflow for selecting reaction conditions.
Conclusion and Outlook
This compound is a powerful and versatile building block for constructing diverse molecular libraries. The high reactivity of the chloromethyl group towards a broad range of nucleophiles allows for the efficient generation of novel amine, ether, thioether, and other derivatives. The protocols and strategic insights provided in this guide offer a robust foundation for researchers and scientists to leverage this scaffold in their drug discovery programs, accelerating the path toward new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3- 5-(Chloromethyl)-1,2,4-oxadiazol-3-yl pyridine DiscoveryCPR 15328-03-7 [sigmaaldrich.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. chemimpex.com [chemimpex.com]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine as a Versatile Scaffold in Modern Drug Discovery
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine. This trifunctional heterocyclic compound serves as a high-potential building block in modern drug discovery. We will explore the distinct roles of its three key structural motifs: the metabolically robust 1,2,4-oxadiazole ring, the pharmacologically privileged pyridine core, and the highly reactive chloromethyl group. This guide details the scientific rationale behind its application, provides field-tested protocols for its chemical modification, and outlines strategies for its integration into drug design workflows, from library synthesis to targeted inhibitor development.
Section 1: Scientific Rationale and Core Compound Attributes
The efficacy of this compound as a drug discovery tool is rooted in the synergistic interplay of its constituent parts. Understanding these components is critical to exploiting its full potential.
The 1,2,4-Oxadiazole Moiety: A Proven Bioisostere
The five-membered 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, primarily valued as a bioisosteric replacement for metabolically labile ester and amide functionalities.[1][2] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a parent compound.
-
Metabolic Stability: Amide and ester bonds are susceptible to hydrolysis by common metabolic enzymes (e.g., esterases, amidases). Replacing these groups with the chemically stable 1,2,4-oxadiazole ring can significantly enhance a drug candidate's metabolic stability and prolong its half-life.[1]
-
Physicochemical Properties: The 1,2,4-oxadiazole ring is more lipophilic than its 1,3,4-oxadiazole regioisomer.[3] This distinction is crucial in drug design, as modulating lipophilicity (logP/logD) is key to optimizing a compound's solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While the 1,3,4-isomer often offers better solubility and reduced hERG inhibition, the 1,2,4-isomer can be advantageous for targets requiring higher lipophilicity for binding pocket penetration.[3][4][5]
-
Diverse Bioactivities: The oxadiazole nucleus is a "privileged scaffold" found in compounds with a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[6][7][8]
The Pyridine Ring: A Key Pharmacophoric Element
The pyridine ring is one of the most ubiquitous N-heterocycles in approved drugs. Its inclusion in the scaffold provides several advantages:
-
Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen atom acts as a potent hydrogen bond acceptor, a critical interaction for anchoring ligands to protein targets, often in the "hinge region" of kinases.
-
Modulation of pKa: The basicity of the pyridine nitrogen can be tuned by other substituents, influencing the compound's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement.
-
Vectorial Orientation: The rigid aromatic structure of the pyridine ring provides a well-defined vector to orient other functional groups toward specific interaction points within a biological target.[9]
The Chloromethyl Group: A Reactive Handle for Derivatization
The chloromethyl (-CH₂Cl) group is the compound's synthetic linchpin. As a primary alkyl halide, it is an excellent electrophile, making it highly susceptible to nucleophilic substitution (Sɴ2) reactions. This reactivity is the key to its utility as a versatile intermediate for building molecular complexity.[10] It allows for the covalent attachment of a wide array of nucleophilic building blocks (amines, thiols, phenols, etc.), enabling the rapid generation of large and diverse chemical libraries for screening.
Physicochemical Data Summary
A summary of the key properties for the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 15328-03-7 | [11][12] |
| Molecular Formula | C₈H₆ClN₃O | [11] |
| Molecular Weight | 195.61 g/mol | [11] |
| IUPAC Name | This compound | [11] |
Section 2: Strategic Applications in Drug Design
The unique structure of this compound allows for its deployment in several high-impact drug discovery strategies.
Diversity-Oriented Library Synthesis
The most direct application is as a core scaffold for generating libraries of analogues. By reacting the chloromethyl group with a diverse set of commercially available nucleophiles (e.g., primary/secondary amines, thiols, phenols), researchers can rapidly synthesize thousands of unique compounds. This approach is fundamental to high-throughput screening (HTS) campaigns aimed at identifying initial hits against a biological target.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound - Amerigo Scientific [amerigoscientific.com]
- 12. 15328-03-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for Nucleophilic Substitution on 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing nucleophilic substitution reactions on 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine. This versatile building block is of significant interest in medicinal chemistry and agrochemical research due to the reactivity of its chloromethyl group, which allows for the introduction of diverse functionalities.[1][2] These application notes detail the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for the characterization of the resulting products. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for further synthetic explorations.
Introduction and Scientific Background
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The title compound, this compound, is a particularly valuable intermediate.[2] Its structure incorporates a pyridine ring, a common feature in many pharmaceuticals, and a reactive chloromethyl group attached to the 1,2,4-oxadiazole ring.[2]
The chloromethyl group serves as an excellent electrophilic site for nucleophilic attack. This reactivity is analogous to that of benzylic and allylic halides, which readily undergo both SN1 and SN2 reactions.[5][6] The stability of the potential carbocation intermediate is enhanced by the electron-withdrawing nature of the adjacent oxadiazole ring, while the primary nature of the carbon favors an SN2 pathway with strong nucleophiles.[5][6][7] This dual reactivity allows for a broad scope of nucleophiles to be employed, leading to the synthesis of a diverse library of compounds with potential therapeutic or agrochemical applications.[1][2]
Reaction Mechanism and Key Considerations
The primary reaction pathway for the nucleophilic substitution on this compound with a variety of nucleophiles (e.g., amines, thiols, alcohols, and carbanions) is the bimolecular nucleophilic substitution (SN2) mechanism.
The SN2 Pathway
In the SN2 mechanism, the nucleophile attacks the electrophilic carbon atom of the chloromethyl group from the backside, leading to a simultaneous displacement of the chloride leaving group. This concerted process results in an inversion of stereochemistry at the carbon center, although in this specific case, the carbon is prochiral.
.
Figure 1. A simplified representation of the SN2 reaction mechanism.
Factors Influencing Reactivity
Several factors can influence the rate and outcome of the nucleophilic substitution reaction:
-
Nucleophile Strength: Stronger nucleophiles will generally lead to faster reaction rates. The choice of nucleophile is critical and will dictate the functionality introduced into the final molecule.
-
Solvent: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.
-
Temperature: The reaction rate can be increased by raising the temperature. However, excessive heat may lead to side reactions or decomposition of the starting material or product. Room temperature or gentle heating is often sufficient.[8]
-
Base: In cases where the nucleophile is a neutral species (e.g., an amine or thiol), a non-nucleophilic base is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity, or to scavenge the acid generated during the reaction.
Experimental Protocol
This protocol provides a general procedure for the nucleophilic substitution on this compound using a generic amine nucleophile. This can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Store in a cool, dry place. |
| Nucleophile (e.g., Piperidine) | Reagent Grade | Various | Use appropriate stoichiometry. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Various | Used as a base. |
| Acetonitrile (ACN) | Anhydrous | Various | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction. |
| Brine (Saturated NaCl solution) | In-house prep. | For washing the organic layer. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic layer. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Various | For monitoring reaction progress. |
| Deuterated Chloroform (CDCl₃) or DMSO-d₆ | NMR Grade | Various | For NMR analysis. |
Step-by-Step Procedure
.
Figure 2. General workflow for the nucleophilic substitution reaction.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material. The concentration can be adjusted but a typical starting point is 0.1-0.5 M.
-
Base and Nucleophile Addition: Add potassium carbonate (1.5-2.0 eq) to the reaction mixture, followed by the dropwise addition of the nucleophile (1.1-1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure substituted product.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the chloromethyl signal and the appearance of new signals corresponding to the incorporated nucleophile are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Safety and Handling
Chloromethyl compounds are reactive and should be handled with care in a well-ventilated fume hood.[9][10][11][12] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), should be worn at all times.[9][13] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10][11] All chemical waste should be disposed of in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive nucleophile, insufficient temperature, or improper solvent. | Check the purity of the nucleophile. Increase the reaction temperature. Ensure the use of an anhydrous polar aprotic solvent. |
| Formation of Side Products | Over-reaction, decomposition, or reaction with the solvent. | Monitor the reaction closely by TLC. Lower the reaction temperature. Choose a more inert solvent. |
| Difficult Purification | Similar polarity of product and starting material or byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification methods like recrystallization or preparative HPLC. |
Conclusion
The nucleophilic substitution on this compound is a robust and versatile method for the synthesis of a wide array of derivatives. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. Careful attention to reaction conditions, safety precautions, and product characterization will ensure successful and reproducible results in the pursuit of novel therapeutic agents and agrochemicals.
References
- 1. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glasp.co [glasp.co]
- 6. youtube.com [youtube.com]
- 7. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. nj.gov [nj.gov]
- 13. benchchem.com [benchchem.com]
Application of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine in Agrochemical Research: A Technical Guide
Introduction: The Emergence of a Versatile Scaffold in Crop Protection
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, heterocyclic compounds have emerged as a particularly fruitful area of investigation, with the 1,2,4-oxadiazole moiety being a scaffold of significant interest. This structural motif is recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities, contributing to a broad spectrum of biological activities. Among the myriad of 1,2,4-oxadiazole derivatives, 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine stands out as a key intermediate with considerable potential for the development of next-generation fungicides, herbicides, insecticides, and nematicides.[1][2]
The unique arrangement of a pyridine ring, a 1,2,4-oxadiazole core, and a reactive chloromethyl group bestows upon this molecule a trifecta of desirable properties for agrochemical development. The pyridine ring is a common feature in many successful agrochemicals, often contributing to systemic movement within the plant and specific interactions with biological targets.[3] The 1,2,4-oxadiazole ring provides a stable and synthetically accessible core, while the chloromethyl group serves as a versatile handle for the introduction of diverse functional groups, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties. This technical guide provides an in-depth exploration of the application of this compound in agrochemical research, offering detailed protocols for its synthesis, biological screening, and potential derivatization strategies.
Synthetic Pathway: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a multi-step process commencing from readily available starting materials. The following protocol is a robust and scalable method adapted from established synthetic procedures for analogous 1,2,4-oxadiazole derivatives.[1][4][5]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from nicotinonitrile.
Materials:
-
Nicotinonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Chloroacetyl chloride
-
Pyridine
-
Ethanol
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of Nicotinamidoxime
-
To a solution of nicotinonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude nicotinamidoxime, which can be used in the next step without further purification.
Step 2: Synthesis of O-(Chloroacetyl)nicotinamidoxime
-
Dissolve the crude nicotinamidoxime (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) to the solution, followed by the dropwise addition of pyridine (1.2 eq) to act as a base.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylated intermediate.
Step 3: Cyclization to this compound
-
Dissolve the crude O-(Chloroacetyl)nicotinamidoxime in a suitable high-boiling solvent such as toluene or xylene.
-
Heat the solution to reflux (typically 110-140 °C) for 6-8 hours. The cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for this compound.
Agrochemical Screening Protocols: A Multi-Disciplinary Approach
The versatile nature of the this compound scaffold necessitates a comprehensive screening strategy to identify its potential applications in agrochemical research. The following protocols provide a framework for evaluating its fungicidal, herbicidal, insecticidal, and nematicidal activities.
Protocol 2: In Vitro Antifungal Activity Screening
Objective: To assess the efficacy of the compound against a panel of economically important plant pathogenic fungi.
Principle: The mycelial growth inhibition assay is a standard method to determine the fungistatic or fungicidal properties of a chemical compound.[6][7]
Materials:
-
Pure cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Positive control (e.g., Carbendazim, Boscalid)[6]
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the medium to 45-50 °C and add the test compound dissolved in a minimal amount of DMSO to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v).
-
Pour the amended PDA into sterile petri dishes and allow to solidify. A control plate containing only DMSO should also be prepared.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 ± 2 °C in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for active compounds by testing a range of concentrations and performing probit analysis.
Protocol 3: Herbicidal Activity Screening
Objective: To evaluate the pre- and post-emergence herbicidal activity of the compound.
Principle: Whole-plant bioassays are crucial for identifying herbicidal activity as they integrate uptake, translocation, and metabolic processes.[8] A common and rapid initial screen utilizes aquatic plants like duckweed (Spirodela polyrhiza).[1]
Materials:
-
Seeds of indicator weed species (e.g., Arabidopsis thaliana, Echinochloa crus-galli)
-
Pots with a standard soil mix
-
Growth chamber or greenhouse with controlled conditions
-
Test compound dissolved in a suitable solvent (e.g., acetone) with a surfactant
-
Spray chamber
-
Spirodela polyrhiza culture
Pre-emergence Assay:
-
Sow seeds of the indicator weed species in pots.
-
Immediately after sowing, apply the test compound solution at various concentrations (e.g., 100, 500, 1000 g a.i./ha) to the soil surface using a spray chamber.
-
Place the pots in a growth chamber with appropriate light, temperature, and humidity.
-
After 14-21 days, visually assess the percentage of weed control (phytotoxicity) compared to an untreated control.
Post-emergence Assay:
-
Grow the indicator weed species in pots until they reach the 2-3 leaf stage.
-
Apply the test compound solution at various concentrations to the foliage of the weeds using a spray chamber.
-
Return the pots to the growth chamber.
-
After 14-21 days, visually assess the percentage of weed control.
Spirodela polyrhiza Bioassay (Primary Screen): [1]
-
Culture Spirodela polyrhiza in a suitable growth medium.
-
In a multi-well plate, add the test compound at various concentrations to the growth medium.
-
Introduce a set number of healthy Spirodela polyrhiza fronds into each well.
-
Incubate under controlled light and temperature conditions for 5-7 days.
-
Assess herbicidal activity by measuring the inhibition of frond growth or by visual assessment of chlorosis and necrosis.
Protocol 4: Insecticidal and Nematicidal Bioassays
Objective: To determine the toxicity of the compound to key insect pests and plant-parasitic nematodes.
Principle: Various bioassay methods are employed depending on the target pest and the potential mode of action of the compound.[9][10]
Insecticidal Bioassay (e.g., against aphids):
Materials:
-
Culture of a target insect (e.g., Myzus persicae)
-
Host plants (e.g., cabbage seedlings)
-
Test compound solution with a surfactant
-
Leaf-dip or spray application method
-
Ventilated containers
Procedure (Leaf-Dip Method):
-
Excise leaves from the host plant.
-
Dip the leaves in the test compound solution for a set time (e.g., 10 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves in a petri dish with a moist filter paper.
-
Introduce a known number of insects (e.g., 10-20 adult aphids) onto the leaves.
-
Seal the petri dish with a ventilated lid and incubate under controlled conditions.
-
Assess mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LC₅₀ (Lethal Concentration to kill 50% of the population).
Nematicidal Bioassay (e.g., against root-knot nematode Meloidogyne incognita): [11]
Materials:
-
Culture of Meloidogyne incognita (second-stage juveniles, J2)
-
Test compound solution
-
Multi-well plates
-
Microscope
Procedure:
-
Pipette a known number of J2 nematodes (e.g., 50-100) in a small volume of water into each well of a multi-well plate.
-
Add the test compound solution to achieve the desired final concentrations.
-
Include a water-only control and a positive control (e.g., Abamectin).
-
Incubate the plates at room temperature.
-
After 24, 48, and 72 hours, observe the nematodes under a microscope. Nematodes that are motionless and do not respond to probing with a fine needle are considered dead.
-
Calculate the percentage mortality and determine the LC₅₀.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application - Google Patents [patents.google.com]
- 10. WO2011073299A1 - Pyridinyl oxadiazole compounds and their use as nicotinic acetylcholine receptor modulators - Google Patents [patents.google.com]
- 11. This compound - Amerigo Scientific [amerigoscientific.com]
The Strategic Utility of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine in Pharmaceutical Synthesis: Application Notes and Protocols
Abstract: This technical guide provides a comprehensive overview of the synthesis and application of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine, a key intermediate in contemporary pharmaceutical development. We will delve into the nuanced synthesis of this versatile building block, elucidating the critical reaction parameters that ensure high yield and purity. Furthermore, we will present a detailed protocol for its application in the synthesis of advanced pharmaceutical intermediates, exemplified by its role in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of complex synthetic pathways.
Introduction: The Ascendancy of the 1,2,4-Oxadiazole Moiety in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery, prized for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities. This five-membered heterocycle is a common feature in a wide array of pharmacologically active molecules, contributing to enhanced oral bioavailability and improved pharmacokinetic profiles. The pyridine substituent, in turn, is another cornerstone of medicinal chemistry, offering a hydrogen bond acceptor and a modifiable handle to fine-tune a compound's physicochemical properties and target engagement.
The strategic combination of these two moieties in this compound, coupled with a reactive chloromethyl group, creates a trifunctionalized intermediate of significant value. The chloromethyl group serves as a potent electrophile, enabling the facile introduction of the pyridyl-oxadiazole core into a variety of nucleophile-containing molecules through straightforward alkylation reactions. This intermediate has been notably implicated in the synthesis of complex drug candidates, including those targeting neurological disorders.[1][2]
This guide will provide a detailed, field-proven protocol for the synthesis of this key intermediate and demonstrate its utility in the construction of a complex pharmaceutical agent.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The key transformation is the formation of the 1,2,4-oxadiazole ring, which is typically achieved through the cyclization of an O-acyl amidoxime intermediate.
Synthesis Pathway Overview
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of N'-Hydroxy-3-pyridinecarboximidamide
This protocol outlines the synthesis of the amidoxime precursor from 3-cyanopyridine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Cyanopyridine | 104.11 | ≥99% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | 69.49 | ≥99% | Sigma-Aldrich |
| Sodium bicarbonate | 84.01 | ≥99.5% | Fisher Scientific |
| Ethanol | 46.07 | 95% | VWR |
| Deionized water | 18.02 | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanopyridine (10.4 g, 100 mmol) and ethanol (100 mL).
-
In a separate beaker, dissolve hydroxylamine hydrochloride (8.34 g, 120 mmol) and sodium bicarbonate (10.1 g, 120 mmol) in deionized water (50 mL).
-
Slowly add the aqueous solution to the ethanolic solution of 3-cyanopyridine.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting aqueous slurry is cooled in an ice bath for 1 hour to precipitate the product.
-
Filter the white solid, wash with cold deionized water (2 x 20 mL), and dry under vacuum to afford N'-hydroxy-3-pyridinecarboximidamide.
Expected Yield: 85-95%.
Protocol 2: Synthesis of this compound
This protocol details the acylation of the amidoxime followed by cyclodehydration to form the target intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| N'-Hydroxy-3-pyridinecarboximidamide | 137.14 | - | Prepared in-house |
| Chloroacetyl chloride | 112.94 | ≥98% | Sigma-Aldrich |
| Pyridine | 79.10 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Toluene | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| 4Å Molecular Sieves | - | - | Sigma-Aldrich |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N'-hydroxy-3-pyridinecarboximidamide (13.7 g, 100 mmol) and anhydrous toluene (200 mL).
-
Add activated 4Å molecular sieves (20 g).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add chloroacetyl chloride (9.5 mL, 120 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 8-12 hours. The molecular sieves act as a dehydrating agent to facilitate the cyclization.
-
Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:4).
-
Cool the reaction mixture to room temperature and filter to remove the molecular sieves and any precipitated salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield this compound as a solid.
Expected Yield: 60-75%.
Application in Pharmaceutical Synthesis: The Case of Taranabant
This compound is a key intermediate in the synthesis of Taranabant, a potent and selective cannabinoid receptor 1 (CB1) inverse agonist that was investigated for the treatment of obesity.[3][4][5][6] The chloromethyl group of the intermediate allows for its coupling with an appropriate amine precursor of the final drug molecule.
Reaction Workflow
Caption: General workflow for the alkylation of an amine precursor with the title intermediate.
Protocol 3: Representative N-Alkylation for the Synthesis of a Taranabant Analog Precursor
This protocol provides a representative method for the N-alkylation of a secondary amine with this compound, based on common organic synthesis practices for similar transformations.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| Amine Precursor | - | ≥97% | As per synthesis |
| This compound | 195.61 | ≥95% | Prepared in-house |
| Potassium carbonate (K₂CO₃) | 138.21 | Anhydrous, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | 88.11 | ACS grade | Fisher Scientific |
| Deionized water | 18.02 | - | - |
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add the amine precursor (10 mmol), this compound (2.15 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous N,N-dimethylformamide (50 mL) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Expected Yield: 70-90%.
Safety, Handling, and Characterization
Safety and Handling:
-
This compound: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Chloroacetyl chloride: This reagent is highly corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
Hydroxylamine hydrochloride: This compound is harmful if swallowed and can cause skin irritation.
Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₈H₆ClN₃O |
| Molecular Weight | 195.61 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 70-74 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.25 (d, 1H), 8.80 (d, 1H), 8.35 (dd, 1H), 7.50 (dd, 1H), 4.85 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 175.1, 167.9, 152.8, 148.5, 135.0, 128.9, 123.8, 35.2 |
| MS (ESI) | m/z 196.0 [M+H]⁺ |
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its preparation, while requiring careful control of reaction conditions, is achievable through a robust and scalable synthetic route. The presence of the reactive chloromethyl handle allows for its efficient incorporation into a wide range of molecular scaffolds, making it a key building block in the development of novel therapeutics. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this intermediate in their drug discovery and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Tertiary Amines as Temporary Masked Secondary Amines: A Direct Access to 5-Dialkylamino-1,2,4-oxadiazoles from 1,2,4-Oxadiazol-5(4H)-ones [organic-chemistry.org]
- 3. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Pyridine-Oxadiazole Compounds
Introduction: The Significance of Rigorous Characterization for Pyridine-Oxadiazole Scaffolds
Pyridine-oxadiazole hybrids represent a privileged class of heterocyclic compounds in modern drug discovery and materials science.[1][2] The fusion of the electron-deficient pyridine ring with the versatile 1,3,4-oxadiazole or 1,2,4-oxadiazole core imparts a unique combination of properties, including metabolic stability, hydrogen bonding capability, and enhanced bioavailability.[1] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Given their therapeutic potential, the unambiguous determination of their chemical structure, purity, and physicochemical properties is a critical prerequisite for advancing any candidate compound from the bench to preclinical and clinical development.
This comprehensive guide provides a suite of detailed application notes and validated protocols for the analytical characterization of pyridine-oxadiazole derivatives. The methodologies described herein are designed to be robust and self-validating, empowering researchers, scientists, and drug development professionals to generate high-quality, reproducible data. We will delve into the core analytical techniques, explaining not just the procedural steps, but also the scientific rationale behind key experimental choices.
The Integrated Characterization Workflow
A comprehensive characterization of novel pyridine-oxadiazole compounds necessitates an orthogonal approach, where multiple analytical techniques are employed to build a complete and irrefutable profile of the molecule. Each technique provides a unique piece of the structural puzzle, and their collective data ensures the highest level of confidence in the compound's identity and purity.
Caption: Integrated workflow for pyridine-oxadiazole characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules, including pyridine-oxadiazole derivatives.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[5]
¹H NMR Spectroscopy
¹H NMR is the initial and most informative NMR experiment. The chemical shifts (δ) of the protons on the pyridine and any attached phenyl rings are highly diagnostic.
-
Pyridine Protons: The protons on the pyridine ring are typically found in the aromatic region (δ 7.0-9.0 ppm). Protons in the α-position (C2, C6) to the nitrogen are the most deshielded (downfield), often appearing above δ 8.5 ppm, due to the electron-withdrawing nature of the nitrogen atom.[5]
-
Oxadiazole Linker: Protons on any aliphatic linkers (e.g., a methylene bridge) between the pyridine and oxadiazole rings will have characteristic shifts. For instance, a CH₂ group adjacent to the oxadiazole ring may appear around δ 4.6-5.5 ppm.[1][6]
-
Substituent Effects: Electron-donating groups on either ring will shift nearby proton signals upfield (to lower ppm), while electron-withdrawing groups will cause a downfield shift.[5]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule.
-
Oxadiazole Carbons: The two carbons within the 1,3,4-oxadiazole ring are highly deshielded and typically resonate in the δ 155-165 ppm range.[7]
-
Pyridine Carbons: The carbons of the pyridine ring also appear in the aromatic region, with the carbons adjacent to the nitrogen being the most deshielded.
-
Methylene Bridge Carbon: A methylene carbon linking the two heterocyclic rings can be observed between 32 and 57 ppm.[1]
Protocol: NMR Sample Preparation
Rationale: Proper sample preparation is paramount for acquiring high-quality NMR spectra. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[8][9]
-
Sample Weighing: Weigh 5-25 mg of the pyridine-oxadiazole compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[9] Other common solvents include DMSO-d₆, Acetone-d₆, and Benzene-d₆.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[9] Vigorously mix to ensure complete dissolution. Gentle warming or sonication can aid in dissolving difficult samples.
-
Filtration: To remove any solid particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Particulate matter will interfere with the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[9]
-
Internal Standard (Optional): If quantitative analysis or a precise chemical shift reference is needed, a known amount of an internal standard like tetramethylsilane (TMS) can be added. TMS provides a sharp singlet at 0.00 ppm.[8]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[10]
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | ||
| Pyridine H-2, H-6 | 8.5 - 8.8 | Most deshielded due to proximity to nitrogen.[5] |
| Pyridine H-4 | 7.5 - 7.8 | Intermediate chemical shift.[5] |
| Pyridine H-3, H-5 | 7.1 - 7.5 | Most shielded of the pyridine protons.[5] |
| Phenyl Protons | 6.8 - 8.4 | Range depends heavily on substitution.[1] |
| -CH₂- Bridge | 4.6 - 5.5 | Methylene group between the two rings.[1][6] |
| ¹³C | ||
| Oxadiazole C-2, C-5 | 155 - 165 | Highly deshielded carbons of the oxadiazole ring.[7] |
| Pyridine Carbons | 120 - 155 | Aromatic region, C2/C6 are most deshielded. |
| Phenyl Carbons | 110 - 140 | Range depends on substitution. |
| -CH₂- Bridge | 32 - 57 | Methylene carbon linking the heterocycles.[1] |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy and for gaining structural information through analysis of its fragmentation patterns.[3]
High-Resolution Mass Spectrometry (HRMS)
HRMS, typically using Electrospray Ionization (ESI), is essential for confirming the elemental composition of the synthesized compound. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a critical step in verifying the identity of a novel compound.[11][12]
Tandem Mass Spectrometry (MS/MS)
Tandem MS (MS/MS) experiments are used to study the fragmentation pathways of the parent ion. Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the pyridine-oxadiazole molecule will break apart in a predictable manner. The fragmentation of the 1,2,4-oxadiazole ring is a characteristic process that can help confirm the structure.[13][14] Common fragmentation patterns can involve the cleavage of the oxadiazole ring and loss of small neutral molecules.[15]
Common Fragmentation Pathways:
-
Retro-cycloaddition (RCA): A typical fragmentation for 1,2,4-oxadiazoles.[14]
-
Loss of CO or CH₃CN: Depending on the substituents.[14]
-
Cleavage at the Linker: The bond connecting the pyridine and oxadiazole moieties is a potential site of fragmentation.
Protocol: Sample Preparation for ESI-HRMS
Rationale: Proper sample preparation for ESI-MS ensures efficient ionization and prevents contamination of the instrument. The goal is to have a dilute solution of the analyte in a volatile solvent.
-
Stock Solution: Prepare a stock solution of the purified compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
-
Solvent System: The final solution should ideally be compatible with the mobile phase used for infusion or LC-MS analysis. A common solvent system is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation and the formation of [M+H]⁺ ions.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
| Fragment Ion | Possible Origin | Significance |
| [M+H]⁺ | Protonated molecular ion | Confirms molecular weight (ESI) |
| [M]⁺˙ | Molecular radical cation | Confirms molecular weight (EI) |
| [Py-CN]⁺ | Pyridine nitrile fragment | Indicates cleavage of the oxadiazole ring |
| [Indole moiety]⁺ | (C₉H₈N)⁺ at m/z 130 | Characteristic fragment if an indole group is present.[16] |
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enabling Purification
HPLC is the workhorse technique for assessing the purity of synthesized compounds and for their purification.[17] By separating the target compound from starting materials, byproducts, and other impurities, HPLC provides a quantitative measure of its purity.
Method Development Considerations
-
Stationary Phase: A reversed-phase C18 column is the most common starting point for the analysis of moderately polar heterocyclic compounds like pyridine-oxadiazoles.[18] For compounds with different properties, other stationary phases like phenyl or cyano columns can offer alternative selectivity.[18]
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol) is typically used.[19] The gradient of the organic solvent is adjusted to achieve optimal separation.
-
Detection: A UV detector is commonly used, with the wavelength set to the λ_max of the pyridine-oxadiazole compound to ensure maximum sensitivity.[19]
Caption: A typical reversed-phase HPLC system workflow.
Protocol: General HPLC Purity Analysis
Rationale: This protocol provides a starting point for developing a robust method to determine the purity of a pyridine-oxadiazole compound. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV, set at the λ_max of the compound (determine via UV-Vis spectroscopy first).
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Mobile Phase B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute and equilibrate for 5-10 minutes before the next injection.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
| Parameter | Typical Starting Conditions | Rationale/Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | Good general-purpose column for moderately polar compounds.[18] |
| Mobile Phase | A: H₂O + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape for basic compounds like pyridine.[20] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is a good starting point for method development. |
| Detection | UV at λ_max | Maximizes sensitivity for the target compound. |
Spectroscopic Methods: FTIR and UV-Vis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For pyridine-oxadiazole compounds, characteristic peaks include:
-
C=N stretching: Around 1544–1625 cm⁻¹, indicative of the heterocyclic rings.[1][21]
-
C-O-C stretching: Typically observed in the 1047-1250 cm⁻¹ region, characteristic of the oxadiazole ether linkage.[7][16]
-
Aromatic C-H stretching: Usually above 3000 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[22] The position of the maximum absorbance (λ_max) is related to the extent of conjugation in the system.[3] Pyridine-oxadiazole derivatives, being conjugated systems, typically show strong absorption in the UV region. This technique is also crucial for selecting the optimal wavelength for HPLC analysis. Some pyridine-oxadiazole derivatives have also been explored as fluorescence sensors, making fluorescence spectroscopy a relevant characterization tool.[23]
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[11][12] This is considered the "gold standard" for structural proof and is invaluable for understanding intermolecular interactions in the solid state.[1][24]
Conclusion
The analytical characterization of pyridine-oxadiazole compounds is a multi-faceted process that requires the thoughtful application of several complementary techniques. By following the integrated workflow and detailed protocols outlined in this guide, researchers can confidently elucidate the structure, confirm the identity, and establish the purity of their novel compounds. This rigorous analytical foundation is essential for the successful advancement of these promising molecules in both medicinal chemistry and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalspub.com [journalspub.com]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. researcher.manipal.edu [researcher.manipal.edu]
- 12. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. welch-us.com [welch-us.com]
- 21. updatepublishing.com [updatepublishing.com]
- 22. journalspub.com [journalspub.com]
- 23. Synthesis of pyridine-based 1,3,4-oxadiazole derivative as fluorescence turn-on sensor for high selectivity of Ag+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening Strategies for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine Derivatives
Abstract
The 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine scaffold represents a class of compounds with significant therapeutic potential, combining the privileged 1,2,4-oxadiazole and pyridine moieties with a reactive chloromethyl group.[1][2][3][4] This chloromethyl "warhead" strongly suggests a covalent mechanism of action, where the compound forms a permanent bond with its biological target.[5] Covalent inhibitors offer distinct advantages, including enhanced potency and prolonged duration of action, making them attractive for targeting challenging proteins.[5][6] However, their reactivity necessitates specialized high-throughput screening (HTS) strategies to distinguish true, specific inhibitors from non-specific reactive compounds and to accurately characterize their time-dependent pharmacology. This guide provides a comprehensive framework, including detailed protocols and validation criteria, for designing and executing robust HTS campaigns to identify and validate novel inhibitors from this chemical class.
Introduction: The Covalent Challenge in HTS
The 1,2,4-oxadiazole ring is a versatile bioisostere for amide and ester functionalities, frequently incorporated into molecules with diverse biological activities, including anti-inflammatory and anti-cancer properties.[2][7][8] The addition of a chloromethyl group transforms these molecules into targeted covalent inhibitors (TCIs). TCIs typically bind to their target protein in a two-step process: initial reversible recognition followed by the formation of an irreversible covalent bond with a nucleophilic amino acid residue (e.g., Cysteine, Serine, Lysine) on the protein surface.[5]
This mechanism presents unique challenges for HTS:
-
Time-Dependency: The inhibitory effect strengthens over time, complicating the interpretation of single-time-point screening data.
-
Non-Specific Reactivity: Highly reactive compounds may bind indiscriminately to multiple proteins, leading to false positives and potential toxicity.
-
Assay Interference: The reactive nature of the compounds can interfere with assay components.
A successful screening campaign must therefore incorporate assays that confirm time-dependent inhibition, covalent bond formation, and target specificity. This document outlines a multi-tiered screening cascade designed to address these challenges.
The Screening Cascade: A Strategy for Covalent Hit Discovery
A robust screening funnel is essential for efficiently identifying high-quality covalent hits while minimizing the pursuit of false positives. The proposed cascade involves a primary screen to identify initial hits, followed by a series of rigorous confirmation and characterization assays.
Figure 1: A multi-stage HTS cascade for identifying and validating covalent inhibitors.
Potential Target Classes and Primary Assay Selection
Given the scaffold's known biological activities, several target classes are plausible. This note will focus on two distinct examples: the STAT3 signaling pathway (a protein-protein interaction and transcription factor target) and nicotinic acetylcholine receptors (nAChRs) (a ligand-gated ion channel target).
Target Class 1: STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor whose aberrant, persistent activation is a hallmark of many cancers.[9] Inhibition can be achieved by disrupting its dimerization via the SH2 domain.[9][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 6. Innovative assay method accelerates development of safe covalent inhibitors - Bittnet Training [bittnet.ro]
- 7. Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
Application Note: A Validated Protocol for Molecular Docking Studies of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine Analogs as Potential Kinase Inhibitors
Introduction
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere for amides and esters, and is integral to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The specific compound, 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine, serves as a versatile chemical building block. Its chloromethyl group provides a reactive handle for further functionalization, enabling the synthesis of diverse analog libraries for drug discovery campaigns[3][4]. Given that many heterocyclic compounds, including oxadiazole derivatives, have shown efficacy as protein kinase inhibitors, this class of molecules represents a promising starting point for developing novel therapeutics targeting diseases like cancer[5][6][7].
Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a target protein, enabling the characterization of binding behavior and the elucidation of biochemical processes at an atomic level[8][9]. It is an indispensable tool in modern structure-based drug design, used for virtual screening, hit-to-lead optimization, and understanding structure-activity relationships (SAR)[10].
This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on analogs of this compound. We will use Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target, as an exemplary case. The protocol emphasizes a self-validating system to ensure the trustworthiness and scientific integrity of the generated results.
Part 1: Strategic Foundation for a Successful Docking Campaign
The reliability of any molecular docking study is contingent upon the quality of the initial structures and the logic of the experimental design. Simply generating a docking score is insufficient; understanding the causality behind each step is critical.
1.1. Selection of the Target Protein Structure The first step in a structure-based design project is the careful selection of the target's 3D coordinates, typically from the Protein Data Bank (PDB). Key considerations include:
-
Resolution: Prioritize crystal structures with high resolution (ideally < 2.5 Å) to ensure atomic positions are well-defined.
-
Presence of a Co-crystallized Ligand: A structure containing a bound ligand is invaluable. This ligand defines the exact location and conformation of the binding pocket and is essential for validating the docking protocol[11].
-
Completeness: Check for missing residues or loops within the binding site. While computational tools can model these, their presence introduces uncertainty[12][13].
For this protocol, we will use the crystal structure of EGFR Tyrosine Kinase in complex with an inhibitor (PDB ID: 2J5F) as a representative example[7].
1.2. The Principle of Protocol Validation Before screening unknown compounds, the docking protocol must be validated. This is a self-validating step that builds confidence in the methodology. The standard procedure is to extract the co-crystallized ligand from the PDB file and then dock it back into the receptor's binding site[14][15]. A successful validation is typically defined by the docking program's ability to reproduce the experimental binding pose with a Root-Mean-Square Deviation (RMSD) of less than 2.0 Å[16][17][18]. This confirms that the chosen parameters and algorithms are appropriate for the target system.
Caption: Validated molecular docking workflow.
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies. The following protocols are designed for use with widely available software such as AutoDock Tools (ADT), AutoDock Vina, and a molecular visualizer like UCSF ChimeraX or BIOVIA Discovery Studio.
2.1. Protocol: Receptor Preparation The goal is to prepare the protein for docking by cleaning the structure and adding necessary parameters.
-
Obtain Structure: Download the PDB file (e.g., 2J5F.pdb) from the RCSB PDB database.
-
Clean PDB File: Open the file in a molecular visualizer. Remove all non-essential components, including water molecules, cofactors, and any protein chains not involved in the binding of the primary ligand[12][19]. Retain only the protein chain(s) that form the binding site and the co-crystallized ligand for validation. Save this cleaned protein as a new PDB file.
-
Load into AutoDock Tools (ADT): Launch ADT and load the cleaned protein PDB file.
-
Add Hydrogens: Add polar hydrogen atoms. This is crucial for correctly identifying potential hydrogen bonds[13]. (In ADT: Edit > Hydrogens > Add > Polar Only).
-
Assign Charges: Compute and add Kollman charges, a standard charge set for proteins in the AutoDock suite. (In ADT: Edit > Charges > Add Kollman Charges).
-
Save as PDBQT: Save the prepared receptor in the PDBQT format, which includes atomic coordinates, charges, and atom types required by AutoDock Vina. (In ADT: Grid > Macromolecule > Choose... then File > Save > Write PDBQT).
2.2. Protocol: Ligand Preparation This protocol applies to both the co-crystallized ligand for validation and the new this compound analogs.
-
Obtain/Draw Structure: For validation, extract the co-crystallized ligand from the original PDB file. For new analogs, draw the 2D structure in software like ChemDraw or MarvinSketch and save it as a MOL or SDF file. Alternatively, obtain structures from databases like PubChem[20].
-
Generate 3D Conformation: Convert the 2D structure into a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., MMFF94)[21][22]. This ensures reasonable bond lengths and angles.
-
Load into ADT: Open the 3D ligand file in AutoDock Tools.
-
Add Hydrogens & Assign Charges: ADT will automatically add hydrogens. Compute Gasteiger charges, which are standard for small molecules[20]. (In ADT: Ligand > Input > Choose..., ADT will process it, then click OK).
-
Define Rotatable Bonds: The flexibility of the ligand is critical. Detect the rotatable bonds to allow conformational sampling during docking[23]. (In ADT: Ligand > Torsion Tree > Detect Root, then Ligand > Torsion Tree > Choose Torsions).
-
Save as PDBQT: Save the final prepared ligand in the PDBQT format. (In ADT: Ligand > Output > Save as PDBQT).
2.3. Protocol: Docking Execution & Validation
-
Grid Box Generation: Define the search space for docking. The grid box should encompass the entire binding site. A common practice is to center the grid on the co-crystallized ligand and make it large enough to allow for ligand rotation and translation[19][24]. In ADT, use Grid > Grid Box... to visually position and size the box. Note the coordinates of the center and the dimensions.
-
Create Configuration File: Create a text file (e.g., config.txt) that specifies the input files and search parameters for AutoDock Vina.
-
Execute Docking: Run AutoDock Vina from the command line: vina --config config.txt --log log.txt.
-
Validation Step (Redocking): When performing this protocol with the co-crystallized ligand, compare the top-ranked output pose with the original experimental pose. Use a visualizer to superimpose the structures and calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated[14][16].
Part 3: Analysis and Interpretation of Results
Effective analysis transforms raw docking data into actionable insights for drug design.
3.1. Quantitative Data Analysis The primary output from a docking run is a set of binding poses for each ligand, ranked by a scoring function. The binding affinity is typically given in kcal/mol, where more negative values suggest stronger binding[25]. This data should be systematically organized for comparison.
Table 1: Sample Docking Results for EGFR Inhibitors
| Compound ID | Analog Substitution (R-group) | Binding Affinity (kcal/mol) | Predicted Ki (µM) | Key H-Bond Interactions (Residues) |
|---|---|---|---|---|
| Control | Co-crystallized Ligand (Redocked) | -9.5 | 0.09 | Met793, Cys797 |
| Parent | -Cl (Chloromethyl) | -7.2 | 4.51 | Met793 |
| Analog-01 | -N(CH₃)₂ | -8.1 | 0.85 | Met793, Asp855 |
| Analog-02 | -OCH₃ | -7.5 | 2.89 | Met793 |
| Analog-03 | -NH-phenyl | -8.9 | 0.24 | Met793, Thr790, Cys797 |
3.2. Qualitative and Structural Analysis Beyond the score, visual inspection of the binding pose is essential.
-
Binding Pose: Use visualization software to examine how the ligand fits within the binding pocket. Does it adopt a chemically reasonable conformation? Are there any steric clashes?
-
Key Interactions: Identify and analyze the non-covalent interactions that stabilize the complex. These include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and ionic interactions[11][26]. Software like BIOVIA Discovery Studio or LigPlot+ can generate 2D diagrams that clearly illustrate these interactions, making it easier to compare analogs.
-
Structure-Activity Relationship (SAR) Logic: By comparing the interactions and scores of different analogs, you can infer the SAR. For instance, if adding a hydrogen bond donor (like in Analog-01) improves the binding affinity compared to the parent compound, it suggests that this interaction is favorable and can be further optimized.
Caption: Logic flow for SAR-driven compound design.
Conclusion
This application note provides a robust and self-validating framework for conducting molecular docking studies on this compound analogs. By grounding the computational work in a rigorous validation step and focusing on the detailed analysis of binding interactions, researchers can move beyond simple score-based rankings. This structured approach enables the generation of credible, data-driven hypotheses to guide the synthesis and optimization of new, potent kinase inhibitors, thereby accelerating the drug discovery process.
References
- 1. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmainfo.in [pharmainfo.in]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. Synthesis and molecular docking study of novel COVID-19 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 25. m.youtube.com [m.youtube.com]
- 26. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Application Notes and Protocols for the Investigation of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine as a potential anti-inflammatory therapeutic. This document outlines the rationale for its investigation, a hypothesized mechanism of action, and detailed protocols for its evaluation in both in vitro and in vivo models.
Introduction: The Rationale for Investigating this compound
Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. The heterocyclic compound this compound presents a promising scaffold for the development of such agents. This assertion is based on the well-documented pharmacological activities of its constituent moieties:
-
1,2,4-Oxadiazole Ring: This five-membered heterocycle is a known bioisostere for ester and amide functionalities, offering metabolic stability.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[2][3][4][5]
-
Pyridine Ring: The pyridine nucleus is a common feature in many established drugs and is known to interact with various biological targets.
-
Chloromethyl Group: This reactive group provides a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced activity and optimized pharmacokinetic properties.[6]
Given these characteristics, this compound is a compelling candidate for screening and development as a novel anti-inflammatory drug.
Hypothesized Mechanism of Action
Based on the known anti-inflammatory properties of other oxadiazole derivatives, we hypothesize that this compound may exert its effects through the modulation of key inflammatory pathways. A plausible mechanism is the inhibition of enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[7][8] These enzymes are central to the arachidonic acid cascade, which produces prostaglandins and leukotrienes, potent mediators of inflammation.[9]
Furthermore, the compound may also suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from immune cells like macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpbsci.com [jpbsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review | Semantic Scholar [semanticscholar.org]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Aminated Derivatives of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aminated 1,2,4-Oxadiazole Scaffolds
The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities.[1] This five-membered heterocycle is chemically stable and participates in hydrogen bonding, which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific compound, 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine, serves as a versatile synthetic intermediate.[2] Its chloromethyl group is a reactive handle, allowing for the introduction of various amine-containing moieties through nucleophilic substitution. This derivatization is a key strategy for building libraries of diverse compounds for screening in drug discovery programs, particularly in the development of anti-inflammatory and antimicrobial agents.[2]
This document provides a detailed protocol for the synthesis of aminated derivatives from this compound, offering insights into the reaction mechanism, experimental setup, and analytical characterization of the resulting products.
Reaction Scheme and Mechanism
The core reaction involves the nucleophilic substitution of the chloride ion from the chloromethyl group of the oxadiazole by an amine. The reaction typically proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group.
Visualizing the Synthetic Pathway
Caption: General reaction scheme for the amination of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific amine used.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., Amerigo Scientific | Store in a cool, dry place. |
| Primary or Secondary Amine | Reagent Grade | Various | Ensure dryness of the amine. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous | Various | Used as a non-nucleophilic base. |
| Tetrahydrofuran (THF) or 1,4-Dioxane | Anhydrous | Various | Use as the reaction solvent. |
| Ethyl Acetate | HPLC Grade | Various | For extraction and chromatography. |
| Hexane | HPLC Grade | Various | For chromatography. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Various | For aqueous workup. |
| Brine | ACS Grade | Various | For aqueous workup. |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | ACS Grade | Various | For drying the organic phase. |
| Silica Gel | 60-120 mesh | Various | For column chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous THF or 1,4-dioxane (approximately 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1-1.5 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq). The base is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. If the reaction is sluggish, gentle heating (e.g., reflux) can be applied.
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Aqueous Wash: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. This removes any remaining acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by column chromatography on silica gel. The appropriate eluent system (typically a gradient of ethyl acetate in hexane) should be determined by TLC analysis.
-
Characterization: The structure and purity of the final aminated derivative should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (MS).
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of aminated oxadiazole derivatives.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the reaction temperature or time. The choice of base and solvent can also significantly impact the reaction outcome.
-
Side Reactions: The formation of dialkylated products can occur, especially with primary amines. Using a slight excess of the amine can sometimes mitigate this.
-
Purification Challenges: The polarity of the aminated products can vary widely. Careful selection of the TLC and column chromatography eluent system is critical for successful purification.
-
Moisture Sensitivity: The starting material and reagents should be handled under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Conclusion
The protocol described provides a robust and adaptable method for the synthesis of a diverse range of aminated derivatives of this compound. This synthetic route is valuable for generating compound libraries for high-throughput screening in drug discovery and agrochemical research. The straightforward nature of the reaction, coupled with the commercial availability of the starting material, makes this an accessible and efficient method for medicinal and organic chemists.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered in this area of heterocyclic chemistry. The 1,2,4-oxadiazole moiety is a valuable scaffold in medicinal chemistry, often serving as a bioisosteric replacement for esters and amides.[1][2] However, its synthesis can present several hurdles. This guide offers practical, field-proven insights to help you overcome these challenges and achieve successful synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and challenges faced during the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Q1: What are the most common synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles, and what are their primary challenges?
A1: The two most prevalent methods are the reaction of an amidoxime with an acylating agent and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[2][3][4]
-
Amidoxime Route: This is the most widely applied method and can be performed as a one-pot or a two-step process.[2][5][6] The primary challenges include the stability of the amidoxime starting material, the need for activation of carboxylic acids, low yields, and often harsh reaction conditions for the final cyclodehydration step.[1][5][7]
-
1,3-Dipolar Cycloaddition Route: While conceptually straightforward, this method can be hampered by the low reactivity of the nitrile's triple bond and the propensity of the nitrile oxide to dimerize, leading to byproducts like furoxans (1,2,5-oxadiazole-2-oxides).[8][9]
Q2: My reaction is not producing any of the desired 1,2,4-oxadiazole. What are the first things I should check?
A2: A complete lack of product formation often points to fundamental issues with the starting materials or reaction setup.[5]
-
Verify Starting Material Quality: Amidoximes can be unstable and degrade upon storage.[5] It is crucial to use freshly prepared or properly stored amidoximes. Verify their purity by NMR or melting point. Ensure your acylating agent (e.g., carboxylic acid, acyl chloride) is also of high purity and dry.
-
Anhydrous Conditions: If you are using sensitive reagents like acyl chlorides or coupling agents such as carbodiimides, ensure your reaction is performed under strictly anhydrous conditions. Moisture can quench these reagents.
-
Reagent Stoichiometry and Addition Order: Double-check the molar ratios of your reactants. For the amidoxime route using a carboxylic acid and a coupling agent, it is often beneficial to pre-activate the carboxylic acid with the coupling agent before adding the amidoxime.[10]
-
Reaction Temperature: Some protocols require heating to drive the final cyclodehydration, while others proceed at room temperature.[2][5] Confirm that you are using the appropriate temperature profile for your specific substrates and reagents.
Q3: I'm observing a significant amount of byproducts. What are the most common ones and how can I minimize them?
A3: Byproduct formation is a frequent challenge. Common culprits include:
-
Unreacted Starting Materials: This suggests incomplete reaction, which can be addressed by optimizing reaction time, temperature, or reagent stoichiometry.
-
O-Acylamidoxime Intermediate: In one-pot syntheses, the intermediate O-acylamidoxime may fail to cyclize completely.[5] This can often be resolved by increasing the temperature or extending the reaction time for the cyclodehydration step.
-
Amidoxime Decomposition Products: Due to their instability, amidoximes can decompose, especially under harsh conditions.
-
Rearrangement Products: The Boulton-Katritzky rearrangement can lead to the formation of other heterocyclic systems, particularly with certain substitution patterns.[2][5]
To minimize byproducts, careful control of reaction conditions is key. Using milder reagents and optimizing temperature and reaction time can significantly improve the purity of the crude product.
Troubleshooting Guides
This section provides detailed troubleshooting for specific stages of the most common synthetic route: the reaction of amidoximes with acylating agents.
Guide 1: Challenges in the N-Acylation of Amidoximes
The formation of the O-acylamidoxime intermediate is a critical step. Low yields at this stage will inevitably lead to a poor overall yield.
Problem: Low Yield of O-Acylamidoxime Intermediate
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Poor Carboxylic Acid Reactivity | Use a coupling agent to activate the carboxylic acid. Common choices include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or carbonyldiimidazole (CDI).[2] Consider converting the carboxylic acid to a more reactive acyl chloride or anhydride. | Carboxylic acids are generally poor electrophiles. Coupling agents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the nucleophilic amidoxime. |
| Decomposition of Acyl Chloride | Use freshly opened or distilled acyl chlorides. Perform the reaction under anhydrous conditions and at low temperatures (e.g., 0 °C) to minimize decomposition. | Acyl chlorides are highly reactive and susceptible to hydrolysis. They can also be thermally unstable. |
| Low Nucleophilicity of Amidoxime | The reaction is often performed in the presence of a base to deprotonate the amidoxime, increasing its nucleophilicity. However, strong bases can also promote side reactions. A mild base like pyridine or triethylamine is often sufficient. | The amidoxime can act as a nucleophile in its neutral form, but its conjugate base is significantly more reactive.[11] |
| Steric Hindrance | For sterically demanding substrates, longer reaction times or higher temperatures may be necessary. Microwave irradiation can also be effective in overcoming steric barriers and reducing reaction times.[8][10] | Steric bulk around the reacting centers can slow down the rate of reaction by hindering the approach of the nucleophile to the electrophile. |
Experimental Protocol: Activation of Carboxylic Acid with EDC
-
Dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, CH₂Cl₂).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq) and, if desired, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.1-1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Stir at room temperature or gentle heating until the reaction is complete (monitor by TLC or LC-MS).
Guide 2: Issues with the Cyclodehydration Step
The final ring-closing step to form the 1,2,4-oxadiazole can be challenging, often requiring optimization.
Problem: Inefficient Cyclodehydration of the O-Acylamidoxime Intermediate
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Insufficient Thermal Energy | Heating is frequently required for the cyclodehydration to proceed at a reasonable rate.[10] Refluxing in a high-boiling solvent such as toluene, xylene, or DMF is a common approach. | The cyclodehydration is an intramolecular condensation reaction that involves the elimination of a molecule of water. This process often has a significant activation energy barrier that can be overcome with thermal energy. |
| Inappropriate Solvent | Aprotic polar solvents like DMSO or DMF can facilitate the reaction, particularly in base-mediated syntheses.[10] | These solvents can help to solubilize the reactants and intermediates and can stabilize charged transition states. |
| Lack of an Effective Catalyst | For milder reaction conditions, a catalyst can be employed. Tetrabutylammonium fluoride (TBAF) has been shown to be an effective catalyst for the cyclization of O-acylamidoximes at room temperature.[10][12] | TBAF acts as a base to deprotonate the intermediate, facilitating the ring-closing step under milder conditions than thermal cyclization. |
| Cleavage of the O-Acylamidoxime | This is a major side reaction that competes with cyclization.[10] It is often promoted by harsh basic or acidic conditions. If this is a significant issue, consider milder cyclization methods (e.g., TBAF catalysis) or a different synthetic route. | The O-acylamidoxime intermediate can undergo hydrolysis or other cleavage reactions, particularly if the reaction conditions are too harsh or if there are incompatible functional groups present in the molecule. |
Experimental Protocol: TBAF-Catalyzed Cyclodehydration
-
Dissolve the purified O-acylamidoxime (1.0 eq) in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Guide 3: Purification Challenges
Even with an optimized reaction, purification of the final 3,5-disubstituted 1,2,4-oxadiazole can be problematic.
Problem: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Co-elution with Starting Materials or Byproducts | Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation.[13] Consider using a different stationary phase (e.g., alumina instead of silica gel). | The polarity of the desired product, starting materials, and byproducts may be very similar, making separation by chromatography challenging. A systematic approach to solvent system optimization is required. |
| Product is an Oil | If the product is a non-crystalline oil, purification by chromatography is often the only option. Ensure that all solvent is removed from the purified fractions, as residual solvent can prevent solidification. | The physical state of the product dictates the available purification methods. |
| Thermal Instability | If the product is thermally sensitive, avoid high temperatures during purification (e.g., during solvent removal). Use a rotary evaporator at a lower temperature and higher vacuum. | Some heterocyclic compounds can be unstable at elevated temperatures, leading to decomposition during workup and purification. |
| Product is a Solid but Difficult to Recrystallize | Screen a variety of recrystallization solvents. A binary solvent system may be required. If recrystallization is unsuccessful, trituration with a non-polar solvent (e.g., hexanes, diethyl ether) can sometimes induce crystallization or remove impurities.[13] | Finding a suitable solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is key to successful recrystallization. |
Visualizing the Workflow
To better understand the decision-making process in troubleshooting the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, the following workflow diagrams are provided.
Caption: A decision-making workflow for troubleshooting common outcomes in 1,2,4-oxadiazole synthesis.
Caption: The general synthetic pathway for 3,5-disubstituted 1,2,4-oxadiazoles via the amidoxime route.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Intramolecular catalysis in the acylation of amidoximes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles from Amidoximes
Welcome to the Technical Support Center for the synthesis of 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of 1,2,4-oxadiazoles from amidoximes. Our goal is to equip you with the knowledge to identify, mitigate, and prevent common side reactions, thereby improving your synthetic outcomes.
Introduction to 1,2,4-Oxadiazole Synthesis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles most commonly proceeds through the acylation of an amidoxime to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration.[1][2] While seemingly straightforward, this pathway is often plagued by side reactions that can significantly lower the yield and purity of the desired product. This guide will walk you through the most frequent issues, their underlying causes, and practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: My analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for my target 1,2,4-oxadiazole, and I primarily observe unreacted starting materials. What could be the problem?
Answer: This is a common issue that can stem from two primary stages of the synthesis: incomplete acylation of the amidoxime or inefficient cyclodehydration of the O-acyl amidoxime intermediate.
-
Probable Cause 1: Incomplete Acylation of the Amidoxime. The first step, the formation of the O-acyl amidoxime, is crucial. If the carboxylic acid is not properly activated, or if the coupling conditions are not optimal, this step will be inefficient.
-
Solution:
-
Carboxylic Acid Activation: Employ a reliable coupling agent to activate your carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are highly effective.[3] Other common activating agents include DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and CDI (1,1'-Carbonyldiimidazole).[4][5]
-
Use of Acyl Chlorides or Anhydrides: Alternatively, using more reactive acylating agents like acyl chlorides or anhydrides can drive the acylation to completion.[6][7]
-
-
-
Probable Cause 2: Inefficient Cyclodehydration. The cyclization of the O-acyl amidoxime intermediate to form the 1,2,4-oxadiazole ring is often the most challenging step and may require forcing conditions.[3][8]
-
Solution:
-
Thermal Cyclization: For thermally promoted cyclization, ensure adequate heating. Refluxing in a high-boiling point solvent such as toluene or xylene is often necessary.[3]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases are generally preferred for base-mediated cyclization. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a common and effective choice.[3] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization, sometimes even at room temperature.[3][6]
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to promote efficient cyclization, often with reduced reaction times.[3]
-
-
Issue 2: A Major Side Product with the Mass of the Hydrolyzed O-Acyl Amidoxime is Observed
Question: My LC-MS analysis shows a significant peak corresponding to the mass of my amidoxime starting material plus the acyl group, but not the cyclized product. What is happening?
Answer: This indicates the successful formation of the O-acyl amidoxime intermediate, but it is failing to cyclize and is instead hydrolyzing back to the starting materials or the acylated amidoxime is being cleaved.
-
Probable Cause: Cleavage of the O-Acyl Amidoxime. This is a frequent side reaction, particularly in the presence of water or other protic solvents, or under prolonged heating.[3][8]
-
Solution:
-
Anhydrous Conditions: It is critical to maintain anhydrous conditions, especially during the cyclodehydration step. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Time and Temperature: Minimize the reaction time and temperature for the cyclodehydration step to the extent possible to reduce the likelihood of hydrolysis.[3]
-
Choice of Base: If using a base for cyclization, ensure it is non-nucleophilic to avoid promoting cleavage of the acyl group.
-
-
Issue 3: Formation of an Isomeric Product or Other Heterocyclic Systems
Question: My NMR and MS data suggest the formation of an oxadiazole isomer or a different heterocyclic ring system. What could be causing this?
Answer: The formation of unexpected isomers or other heterocycles is often due to rearrangement reactions.
-
Probable Cause 1: Boulton-Katritzky Rearrangement (BKR). 3,5-substituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermal rearrangement to form other heterocycles.[3][5] This rearrangement can be facilitated by heat, acid, or even moisture.[3]
-
Solution:
-
Neutral and Anhydrous Workup: Use neutral and anhydrous conditions for your reaction workup and purification to minimize the chances of inducing the BKR.
-
Careful Storage: Store the purified 1,2,4-oxadiazole in a dry environment to prevent rearrangement over time.[3]
-
-
-
Probable Cause 2: Beckmann Rearrangement of the Amidoxime. Under certain acidic conditions, the amidoxime starting material itself can undergo a Beckmann-type rearrangement, leading to the formation of amides instead of the desired oxadiazole.[9][10][11]
-
Solution:
-
Avoid Strong Acids: Be cautious with the use of strong acids, especially during the initial stages of the reaction. If acidic conditions are required, consider using milder acids or optimizing the reaction temperature to disfavor the rearrangement.
-
-
Issue 4: Formation of a Dimeric Side Product in 1,3-Dipolar Cycloaddition Reactions
Question: I am synthesizing my 1,2,4-oxadiazole via a 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, and I am observing a significant amount of a side product with the mass of a nitrile oxide dimer. How can I avoid this?
Answer: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common and often favored competing reaction pathway in 1,3-dipolar cycloadditions.[3][12]
-
Probable Cause: Nitrile Oxide Dimerization. Nitrile oxides are highly reactive and can readily react with themselves if the concentration of the desired nitrile partner is not sufficiently high.
-
Solution:
-
Use Nitrile as Solvent or in Large Excess: To favor the desired cycloaddition, use the nitrile reactant as the solvent or in a large stoichiometric excess. This increases the probability of the nitrile oxide reacting with the nitrile instead of another molecule of itself.[3]
-
-
Visualizing the Reaction Pathways
To better understand the synthetic route and the potential for side reactions, the following diagrams illustrate the key transformations.
Figure 1: General synthesis of 1,2,4-oxadiazoles from amidoximes.
Figure 2: Overview of common side reactions in 1,2,4-oxadiazole synthesis.
Experimental Protocols
General Procedure for the One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Amidoxime Preparation: Synthesize the required amidoxime from the corresponding nitrile and hydroxylamine. Ensure the amidoxime is pure and dry before use, as they can be unstable.[1]
-
Acylation:
-
To a solution of the amidoxime (1.0 eq) and the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, THF, DCM), add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature and monitor the formation of the O-acyl amidoxime intermediate by TLC or LC-MS.
-
-
Cyclodehydration (Base-Mediated):
-
Once the acylation is complete, add a strong, non-nucleophilic base such as TBAF (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating, monitoring the formation of the 1,2,4-oxadiazole by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,4-oxadiazole.[13]
-
Microwave-Assisted Cyclization Protocol
For challenging cyclizations, microwave irradiation can be highly effective.
-
Acylation and Adsorption onto Silica Gel:
-
Perform the acylation step as described above in a solvent like dichloromethane.
-
Once the acylation is complete, add silica gel (60-120 mesh) to the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the silica-supported O-acyl amidoxime.[3]
-
-
Microwave Irradiation:
-
Place the vessel containing the silica-supported intermediate into a microwave reactor.
-
Irradiate the mixture at a suitable power and for a specific duration (e.g., 10-30 minutes; optimization is required).[3]
-
-
Workup and Purification:
-
After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purify as needed by column chromatography or recrystallization.[3]
-
Quantitative Data Summary
| Issue | Common Cause | Key Parameters to Control | Recommended Action |
| Low/No Yield | Incomplete Acylation | Choice of coupling agent, base, solvent | Use HATU/DIPEA or switch to acyl chlorides. |
| Inefficient Cyclodehydration | Temperature, choice of base | Increase temperature, use TBAF or NaOH/DMSO, consider microwave. | |
| Hydrolysis | Presence of Water | Anhydrous conditions | Use dry solvents, inert atmosphere. |
| Prolonged Heating | Reaction time and temperature | Minimize reaction time and temperature for cyclization. | |
| Rearrangements | Boulton-Katritzky | Acidity, moisture | Neutral, anhydrous workup and storage. |
| Beckmann | Strong acidic conditions | Avoid strong acids, use milder conditions. | |
| Dimerization | Low Nitrile Concentration | Stoichiometry of reactants | Use nitrile as solvent or in large excess. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids? A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate. This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[3][8] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.
Q2: My final product seems to be rearranging over time or during purification. What could be happening? A2: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative with a saturated side chain. This rearrangement can be triggered by heat, acid, or even moisture.[3][5] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.
Q3: Can I use microwave irradiation to improve my synthesis? A3: Yes, microwave irradiation can be a very effective technique to promote the cyclodehydration step, often leading to higher yields and shorter reaction times, especially for substrates that are resistant to conventional heating.[3]
Q4: Are there any functional groups that are incompatible with this synthesis? A4: Yes, the presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the reaction.[3] It is advisable to protect these functional groups before carrying out the coupling and cyclization steps.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beckmann Rearrangement [organic-chemistry.org]
- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Derivatization of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Welcome to the technical support center for the derivatization of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and efficient derivatization experiments.
Introduction to the Chemistry
This compound is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its utility stems from the presence of a reactive chloromethyl group attached to the 5-position of the 1,2,4-oxadiazole ring. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.[2] The 1,2,4-oxadiazole ring itself is a bioisostere for amide and ester functionalities, offering improved metabolic stability in drug candidates.[3][4][5]
Understanding the reactivity and potential pitfalls associated with this scaffold is crucial for optimizing reaction conditions and minimizing side-product formation. This guide will walk you through the key aspects of its derivatization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you might encounter, their probable causes, and recommended solutions.
| Issue | Symptom | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Formation | TLC/LC-MS analysis shows unreacted starting material and no desired product. | Insufficiently activated nucleophile: The nucleophile is not basic or nucleophilic enough to displace the chloride. | - Increase the basicity: Add a non-nucleophilic base such as DIPEA, triethylamine, or potassium carbonate to deprotonate the nucleophile. For weaker nucleophiles, consider stronger bases like sodium hydride (NaH) for O- and some N-nucleophiles, but exercise caution with substrate compatibility. - Change the solvent: A more polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of anionic nucleophiles. |
| Steric hindrance: The nucleophile or the substrate is sterically bulky, hindering the approach for substitution. | - Increase reaction temperature: Refluxing in a suitable solvent may be necessary to overcome the activation energy barrier. - Use a less hindered nucleophile or a smaller base. | ||
| Low reactivity of the chloromethyl group: While generally reactive, certain conditions may not be sufficient. | - Consider converting the chloride to a better leaving group: For example, in-situ formation of an iodide by adding a catalytic amount of NaI or KI can accelerate the reaction (Finkelstein reaction). | ||
| 2. Formation of Multiple Products | TLC shows multiple spots, and LC-MS indicates the presence of unexpected masses. | Over-alkylation of the nucleophile: Primary or secondary amines can undergo multiple alkylations. | - Use a large excess of the nucleophile (2-3 equivalents): This will favor mono-alkylation. - Protect the nucleophile: If the nucleophile has multiple reactive sites, consider using a protecting group strategy. |
| N- vs. O-alkylation competition: For nucleophiles with both nitrogen and oxygen atoms (e.g., hydroxypyridines), a mixture of N- and O-alkylated products can form.[6][7] | - Optimize the base and solvent system: For N-alkylation of pyridone-like structures, a combination of a strong base and a polar aprotic solvent is often preferred.[8] Conversely, silver salts can sometimes favor O-alkylation. | ||
| Side reactions of the pyridine ring: The nitrogen on the pyridine ring can be quaternized by the electrophile, especially under harsh conditions. | - Use milder reaction conditions: Lower the temperature and use a less reactive alkylating agent if possible. - Consider using a pyridine N-oxide derivative and deoxygenate it in a later step. | ||
| 3. Product Decomposition | Desired product is observed initially by TLC/LC-MS, but the yield decreases over time or during workup/purification. | Instability of the 1,2,4-oxadiazole ring: The N-O bond in the 1,2,4-oxadiazole ring is the weakest point and can be susceptible to cleavage under strongly acidic or basic conditions, or upon prolonged heating.[3] | - Maintain a neutral or slightly basic pH during workup. - Avoid prolonged heating. If high temperatures are necessary, minimize the reaction time. - Use milder purification techniques: Avoid highly acidic or basic mobile phases in chromatography. |
| Boulton-Katritzky Rearrangement: This thermal or acid-catalyzed rearrangement can occur in 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of other heterocyclic systems.[9][10] | - Ensure anhydrous and neutral conditions during the reaction, workup, and storage. - Minimize exposure to heat and acid. |
Experimental Workflow for a Typical Nucleophilic Substitution
The following diagram illustrates a generalized workflow for the derivatization of this compound.
Caption: Generalized workflow for nucleophilic substitution.
Detailed Experimental Protocol: Synthesis of a Tertiary Amine Derivative
This protocol describes a general procedure for the reaction of this compound with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., morpholine, piperidine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous acetonitrile.
-
Add the secondary amine to the solution.
-
Add potassium carbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 50-60 °C.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and MS to confirm its identity and purity.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for this reaction? A1: Polar aprotic solvents are generally preferred as they can solvate the ions and increase the rate of Sₙ2 reactions.[11] Good choices include acetonitrile (ACN), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). The choice of solvent may also depend on the solubility of your nucleophile and the required reaction temperature.
Q2: Which base should I choose? A2: The choice of base depends on the pKa of the nucleophile. For amines and thiols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and easy to remove. For alcohols and phenols, a stronger base like sodium hydride (NaH) may be necessary. Organic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) are also commonly used, especially when a homogeneous reaction mixture is desired.
Q3: How can I monitor the reaction progress effectively? A3: A combination of TLC and LC-MS is ideal. TLC provides a quick qualitative assessment of the consumption of starting material and the formation of the product. LC-MS can confirm the mass of the desired product and detect any side products, giving a more detailed picture of the reaction's progress.
Q4: My product seems to be unstable during silica gel chromatography. What are my options? A4: If you suspect product degradation on silica gel, which can be slightly acidic, you can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1% in the eluent). Alternatively, consider other purification methods such as recrystallization or preparative HPLC with a suitable mobile phase.
Q5: Can I use microwave irradiation to speed up the reaction? A5: Yes, microwave-assisted synthesis can be a very effective way to accelerate these reactions, often reducing reaction times from hours to minutes.[8][12] However, it is important to carefully screen the reaction conditions, as the high temperatures can also promote side reactions or decomposition if the 1,2,4-oxadiazole ring is sensitive.[9]
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciforum : Event management platform [sciforum.net]
- 9. benchchem.com [benchchem.com]
- 10. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Pyridine-Oxadiazole Compounds in Biological Assays
A Note from Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with research teams grappling with the unique challenges posed by promising, yet poorly soluble, compound series. Pyridine-oxadiazole hybrids are a prime example; their rigid, aromatic structures are often key to their biological activity but simultaneously present a significant hurdle to their evaluation in aqueous biological systems.[1][2]
Low aqueous solubility is not merely an inconvenience; it is a primary source of experimental artifacts that can lead to inaccurate data and misleading structure-activity relationships (SAR).[3][4] This guide is designed to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies to diagnose, understand, and overcome these solubility-related obstacles. We will explore the "why" behind each technique, empowering you to make informed decisions for your specific compounds and assay systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with this class of compounds.
Q1: Why are my pyridine-oxadiazole compounds so difficult to dissolve in aqueous assay buffers?
A: The poor aqueous solubility of pyridine-oxadiazole compounds typically stems from a combination of their physicochemical properties. These molecules often feature multiple aromatic rings, which contribute to high lipophilicity (hydrophobicity) and strong crystal lattice energy.[1][2] In simple terms, the molecules often prefer to interact with each other in a solid state rather than with water molecules. Aryl substituents, which are common modifications to tune biological activity, generally decrease aqueous solubility further.[2]
Q2: I've prepared a clear 10 mM stock solution in 100% DMSO. Why am I still getting inconsistent results in my assay?
A: A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in the final aqueous assay buffer.[5] This is a critical and often misunderstood concept. When a small volume of your DMSO stock is diluted (typically 1:100 to 1:1000) into the aqueous buffer, the solvent environment changes dramatically and abruptly. This solvent-shift can cause your compound's solubility to plummet, leading to the formation of microscopic or even invisible precipitates.[3][5] This is an issue of kinetic solubility, and it can result in the actual concentration of the dissolved compound being far lower than the nominal concentration, leading to high variability and falsely high IC50 values.[3][4]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A: Understanding this distinction is crucial for drug discovery.[6][7]
-
Kinetic Solubility is determined by adding a concentrated DMSO stock of your compound to an aqueous buffer and measuring the concentration at which it starts to precipitate.[8][9] This process is fast, high-throughput, and mimics the conditions of most initial screening assays. It is the most relevant measure for troubleshooting inconsistent results in HTS or cell-based assays.[7]
-
Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of solid compound (as a powder) to a buffer, shaking it for an extended period (e.g., 24-48 hours) until equilibrium is reached, and then measuring the concentration of the dissolved material.[8][10] This value is lower than or equal to the kinetic solubility and is critical for lead optimization and developing formulations for in vivo studies.[7][10]
For initial biological assays, you are primarily concerned with kinetic solubility .
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Definition | The concentration at which a compound precipitates when added from a concentrated organic stock into an aqueous buffer.[9] | The true equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[10] |
| Starting Material | Concentrated DMSO Stock Solution | Solid Compound (Powder) |
| Method | High-throughput, often uses nephelometry (light scattering) or UV absorbance after filtration.[7] | Lower-throughput "shake-flask" method, requires longer incubation and typically LC-MS/MS or HPLC-UV analysis.[8] |
| Time Scale | Minutes to a few hours.[7] | 24 - 72 hours.[10] |
| When to Use | Early discovery, HTS, troubleshooting assay variability, ranking compounds.[4][10] | Lead optimization, pre-formulation, predicting oral absorption.[10] |
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: While there is no single answer, a final DMSO concentration of 0.5% is a widely accepted industry standard, with many sensitive assays requiring ≤0.1% .[5] Concentrations above this can cause direct cytotoxicity or have off-target biological effects, confounding your results.[11][12][13] It is critical to test the tolerance of your specific cell line to a range of DMSO concentrations and to ensure the final DMSO concentration is kept constant across all wells, including vehicle controls.[14]
Section 2: Troubleshooting Guide: From Diagnosis to Solution
Encountering issues? Follow this systematic guide to diagnose and resolve solubility problems.
Step 1: Diagnose the Problem
The first step is to confirm if your inconsistent data is truly due to compound precipitation.
Q: My dose-response curves are flat or have poor signal-to-noise. How can I confirm precipitation is the cause?
A: Visual inspection is unreliable. The most direct method is to perform a kinetic solubility assessment under your exact assay conditions.
-
Simplified "Eyeball" Test: In a clear 96-well plate, replicate the dilution of your compound from DMSO into the assay buffer at the highest concentration used. Let it sit for the duration of your assay's incubation time. Shine a laser pointer through the wells; the light will scatter (Tyndall effect) if a precipitate or colloid has formed.
-
Quantitative Assessment: Use a dedicated kinetic solubility assay, such as laser nephelometry, which quantitatively measures light scattering as a function of concentration.[7][8] This will give you a precise solubility limit in your buffer.
Below is a logical workflow for troubleshooting these issues.
Caption: A systematic workflow for troubleshooting solubility issues.
Step 2: Implement Solutions
Once precipitation is confirmed, use the following strategies, starting with the simplest.
Q: My compound's kinetic solubility is lower than my desired test concentration. What's the first thing I should try?
A: The simplest solution is to adjust your assay concentration . Screen your compounds at a concentration below their measured kinetic solubility limit.[3] While you may be aiming for 10 µM, if the compound precipitates at 5 µM, all data at 10 µM is invalid. It is better to have an accurate IC50 from a lower concentration range than an inaccurate one from a higher, precipitating range.
Q: I need to test at higher concentrations. What formulation strategies can I use?
A: If lowering the concentration is not an option, you must modify the vehicle (the final assay buffer) to increase the compound's solubility. Here are the most common approaches, from simplest to most complex.[15][16]
-
pH Modification: The pyridine moiety in your compounds is basic. If your assay can tolerate a pH change, lowering the pH of the buffer will protonate the pyridine nitrogen, often dramatically increasing solubility.[15][17] Test a range of pH values (e.g., pH 6.0, 6.5, 7.0) to find a balance between solubility and biological activity.
-
Co-solvents: Adding a water-miscible organic solvent can reduce the overall polarity of the assay buffer, helping to keep hydrophobic compounds in solution.[18][19]
-
Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.
-
How to Use: Prepare an intermediate stock of your compound in the co-solvent before the final dilution into the buffer. The goal is to have a final co-solvent concentration typically between 1-5%.
-
Caution: Always run a vehicle control with the co-solvent alone to ensure it does not affect your assay readout.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[20] They can form an "inclusion complex" with your compound, effectively shielding it from the aqueous environment.[15][21]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).
-
How to Use: Dissolve the cyclodextrin in your assay buffer first, then add the compound stock. Molar ratios of cyclodextrin-to-compound often need to be high (e.g., 100:1 or more).
-
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds. This is less common for cell-based assays due to toxicity but can be effective for biochemical or enzymatic assays.[15][21] Examples include Polysorbate 80 (Tween® 80).
Caption: Decision tree for selecting a solubilization strategy.
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for core experiments discussed in this guide.
Protocol 1: Preparation of a Formulation Vehicle Using a Co-solvent (PEG 400)
This protocol describes how to prepare a test solution with a final concentration of 10 µM compound and 1% PEG 400 in the assay.
Materials:
-
10 mM compound stock in 100% DMSO
-
Polyethylene Glycol 400 (PEG 400)
-
Final Assay Buffer (e.g., PBS, pH 7.4)
-
Sterile polypropylene tubes and pipette tips
Procedure:
-
Prepare Intermediate Co-solvent Stock (10% PEG 400):
-
In a sterile tube, mix 100 µL of PEG 400 with 900 µL of Final Assay Buffer.
-
Vortex thoroughly to ensure homogeneity. This is your 10% PEG 400 working solution.
-
-
Prepare Intermediate Compound Dilution (100 µM):
-
The goal is to create a 100 µM compound solution in a 10% DMSO / 90% (10% PEG 400 solution).
-
In a new tube, add 89 µL of the 10% PEG 400 working solution (from Step 1).
-
Add 1 µL of your 10 mM DMSO stock solution.
-
Crucially, add 10 µL of 100% DMSO. This step maintains a consistent DMSO concentration in the intermediate dilution, preventing premature precipitation.
-
Vortex immediately and vigorously for 30 seconds. This solution is now 100 µM compound in 10% DMSO / 90% (10% PEG 400 in buffer).
-
-
Prepare Final Assay Solution (10 µM):
-
Add 10 µL of the intermediate compound dilution (from Step 2) to 90 µL of the Final Assay Buffer in your assay plate.
-
The final concentrations will be: 10 µM compound, 1% DMSO, and 1% PEG 400.
-
-
Prepare the Vehicle Control:
-
Follow the exact same procedure, but substitute the 1 µL of 10 mM compound stock with 1 µL of 100% DMSO. This ensures your vehicle control contains the exact same concentration of DMSO and PEG 400 as your test wells.
-
Protocol 2: High-Throughput Kinetic Solubility Assessment (Nephelometry Principle)
This protocol outlines the principle of a common automated method for determining kinetic solubility.
Principle: A solution containing precipitated particles will scatter a beam of light. A nephelometer measures this scattered light at a 90° angle. The concentration at which the scattered light signal rises significantly above the background is the kinetic solubility limit.[7][8]
Workflow:
-
Compound Preparation: A 10 mM stock of the test compound in DMSO is typically used.
-
Dispensing: A small volume (e.g., 2 µL) of the DMSO stock is dispensed into the first well of a 96- or 384-well plate containing aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates the highest concentration (e.g., 100 µM).
-
Serial Dilution: The solution is then serially diluted down the plate to create a concentration gradient.
-
Incubation: The plate is incubated for a set period (e.g., 1-2 hours) at a controlled temperature to allow precipitation to occur.
-
Measurement: The plate is read on a nephelometer.
-
Data Analysis: The light scatter units are plotted against the compound concentration. The point where the curve inflects upwards is calculated as the solubility limit.
References
- 1. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. longdom.org [longdom.org]
- 19. scispace.com [scispace.com]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. pharmtech.com [pharmtech.com]
Technical Support Center: Storage and Handling of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Welcome to the technical support guide for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of chemical stability.
Introduction: Understanding the Stability Challenges
This compound is a trifunctional molecule, and its stability is contingent on the interplay of its three key structural features: the pyridine ring, the 1,2,4-oxadiazole ring, and the chloromethyl group. Each of these moieties presents distinct stability considerations that can influence the shelf-life and experimental reproducibility of the compound.
-
The Chloromethyl Group: This is the most reactive site and is susceptible to nucleophilic substitution, particularly hydrolysis. The presence of atmospheric moisture is a primary concern.
-
The 1,2,4-Oxadiazole Ring: While generally considered a stable heterocyclic system, the 1,2,4-oxadiazole ring can be prone to thermal and photochemical rearrangements.[1][2] The weak O-N bond is a potential point of cleavage under energetic conditions.[1][2]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring imparts a slightly basic and hygroscopic character to the molecule.[3] This can attract water, which in turn can facilitate the degradation of the chloromethyl group.
This guide will address the potential degradation pathways stemming from these structural features and provide actionable protocols to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter, providing explanations and step-by-step solutions.
Question 1: I observe a new, more polar spot on my TLC plate after storing a solution of the compound in methanol for a few hours. What is happening?
Answer:
This is a classic sign of nucleophilic substitution at the chloromethyl group. Methanol is acting as a nucleophile, displacing the chloride and forming the corresponding methoxymethyl ether derivative. This new compound is more polar due to the introduction of the ether oxygen, hence its lower retention factor (Rf) on a normal-phase TLC plate.
Causality: The carbon of the chloromethyl group is electrophilic and susceptible to attack by nucleophiles. Alcohols, including methanol and ethanol, are common laboratory solvents that can readily participate in this SN2 reaction, especially if the solution is stored for an extended period or at elevated temperatures.
Solution:
-
Solvent Selection: If possible, use aprotic solvents for storage, such as dichloromethane (DCM), chloroform, or toluene. If a protic solvent is required for your experiment, prepare the solution immediately before use.
-
Temperature: Store solutions at low temperatures (-20°C is recommended) to slow down the rate of reaction.
-
Confirmation: To confirm the identity of the new spot, you can attempt to isolate it and characterize it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The mass spectrum should show a molecular ion corresponding to the replacement of chlorine with a methoxy group.
Question 2: My solid sample of the compound has become clumpy and difficult to handle. An NMR analysis shows a significant amount of a new impurity. What is the likely cause?
Answer:
This suggests that the compound has been exposed to moisture, leading to hydrolysis of the chloromethyl group. The clumping is likely due to the hygroscopic nature of the pyridine ring, which attracts water, and the formation of the hydroxymethyl derivative, which can engage in hydrogen bonding.
Causality: The chloromethyl group can react with water in a hydrolysis reaction to form the corresponding alcohol (hydroxymethyl derivative) and hydrochloric acid (HCl).[4] The pyridine ring's hygroscopicity exacerbates this issue by drawing atmospheric moisture to the solid compound.[3] The generated HCl can also potentially catalyze further degradation.
Solution:
-
Strict Anhydrous Conditions: Always handle the solid compound in a dry environment, such as a glove box or under a stream of inert gas (e.g., argon or nitrogen).
-
Proper Storage: Store the solid compound in a tightly sealed container with a desiccant. For long-term storage, consider placing the container inside a desiccator cabinet at a controlled low temperature.
-
Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere is recommended. This can be achieved by flushing the storage vial with argon or nitrogen before sealing.
Question 3: After running a reaction at high temperature, I see multiple degradation products in my crude mixture. What are the possible degradation pathways?
Answer:
High temperatures can induce thermal degradation of the 1,2,4-oxadiazole ring.[5][6] This heterocyclic system can undergo ring-opening or rearrangement reactions to form more stable products.[1][2]
Causality: The 1,2,4-oxadiazole ring possesses a relatively weak O-N bond.[1][2] Thermal energy can provide the activation energy needed to cleave this bond, initiating a cascade of reactions that can lead to various degradation products. Quantum chemistry modeling suggests that the preferred decomposition of oxadiazoles is ring-opening through the cleavage of the O-C or O-N bond.[5][6]
Solution:
-
Temperature Control: If possible, run reactions at the lowest effective temperature.
-
Reaction Time: Minimize the reaction time at elevated temperatures.
-
Protecting Groups: In multi-step syntheses, consider if a more thermally stable protecting group strategy could be employed for sensitive moieties if high temperatures are unavoidable.
-
Analytical Monitoring: Use techniques like HPLC or LC-MS to monitor the reaction progress and detect the onset of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, the solid compound should be stored under the following conditions:
-
Temperature: -20°C or lower.
-
Atmosphere: Under an inert atmosphere (argon or nitrogen).
-
Container: A tightly sealed, amber glass vial to protect from light and moisture.
-
Environment: Inside a desiccator to minimize exposure to humidity.
Q2: Can I store solutions of this compound?
A2: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use an aprotic solvent (e.g., anhydrous DCM or THF) and store at -20°C under an inert atmosphere for no more than 24 hours. Avoid protic solvents like methanol or ethanol for storage.
Q3: How can I check the purity of my compound if I suspect degradation?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick method to visually check for the presence of more polar impurities (degradation products).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. A reversed-phase method can separate the parent compound from more polar degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities and help in their structural elucidation. For example, the disappearance of the chloromethyl signal and the appearance of a new signal corresponding to a hydroxymethyl or methoxymethyl group would indicate degradation.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of any degradation products, aiding in their identification.
Q4: Is the compound sensitive to light?
A4: While the primary degradation pathways are hydrolysis and thermal decomposition, photochemical degradation cannot be entirely ruled out, especially for long-term storage. The 1,2,4-oxadiazole ring can undergo photochemical rearrangements.[1][2] Therefore, it is good practice to store the compound in an amber vial to protect it from light.
Summary of Recommended Storage Conditions
| Parameter | Solid Compound | Solution |
| Temperature | -20°C or lower | -20°C |
| Atmosphere | Inert gas (Argon/Nitrogen) | Inert gas (Argon/Nitrogen) |
| Container | Tightly sealed amber vial | Tightly sealed vial |
| Solvent | N/A | Anhydrous aprotic solvent (e.g., DCM, THF) |
| Duration | Long-term | Short-term (prepare fresh if possible) |
| Other | Store in a desiccator | Prepare immediately before use |
By adhering to these guidelines, you can significantly minimize the degradation of this compound, ensuring the reliability and reproducibility of your experimental results.
References
troubleshooting failed reactions of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine with nucleophiles
Welcome to the technical support center for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in their synthetic endeavors. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the success of your reactions with various nucleophiles.
Introduction to the Reagent
This compound is a valuable heterocyclic compound, featuring a pyridine ring, a 1,2,4-oxadiazole core, and a reactive chloromethyl group.[1][2][3] This unique combination of functional groups makes it an attractive intermediate for the synthesis of a wide range of molecules with potential applications in pharmaceuticals and agrochemicals.[1][4] The chloromethyl group, in particular, serves as a key handle for introducing diverse functionalities through nucleophilic substitution reactions.[1] However, the interplay between these functionalities can sometimes lead to unexpected outcomes. This guide will help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of the chloromethyl group on the 1,2,4-oxadiazole ring?
The chloromethyl group attached to the 5-position of the 1,2,4-oxadiazole ring is an active electrophile, susceptible to nucleophilic attack. This reactivity is analogous to that of a benzylic chloride, making it suitable for SN2 reactions with a variety of soft and hard nucleophiles. The electron-withdrawing nature of the 1,2,4-oxadiazole ring can enhance the electrophilicity of the methylene carbon, facilitating the substitution reaction.[5]
Q2: Is the 1,2,4-oxadiazole ring stable under typical nucleophilic substitution conditions?
While 3,5-disubstituted 1,2,4-oxadiazoles are generally stable, the ring system is characterized by low aromaticity and a weak O-N bond.[6][7][8] This can make it susceptible to rearrangement or cleavage under certain conditions, particularly with strong bases or at elevated temperatures.[7][8] It is crucial to select reaction conditions that are mild enough to preserve the integrity of the oxadiazole ring.
Q3: What types of nucleophiles are suitable for reaction with this compound?
A wide range of nucleophiles can be employed, including:
-
N-nucleophiles: Primary and secondary amines, anilines, and heterocycles like piperazine.[9]
-
S-nucleophiles: Thiols and thiocyanates.[10]
-
O-nucleophiles: Alcohols and phenols (often as their corresponding alkoxides or phenoxides).
-
C-nucleophiles: Cyanide and enolates.[11]
The success of the reaction will depend on the nucleophilicity of the chosen reagent and the reaction conditions.
Q4: Can the pyridine nitrogen interfere with the reaction?
Yes, the pyridine nitrogen is basic and can be protonated or act as a nucleophile itself under certain conditions. In acidic media, protonation of the pyridine nitrogen can alter the electronic properties of the molecule. In the absence of a stronger nucleophile, the pyridine nitrogen could potentially participate in intermolecular reactions, leading to oligomerization, although this is less common. It is generally advisable to use a non-nucleophilic base to quench any generated acid (e.g., HCl) during the reaction.
Troubleshooting Failed Reactions
This section provides a structured approach to troubleshooting common issues encountered during nucleophilic substitution reactions with this compound.
Problem 1: No or Low Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following possibilities and solutions.
Potential Causes & Solutions
| Potential Cause | Explanation | Suggested Action |
| Insufficient Nucleophilicity | The chosen nucleophile may be too weak to react efficiently under the applied conditions. For example, neutral alcohols or anilines with electron-withdrawing groups may exhibit low reactivity. | 1. Increase Nucleophilicity: If using an alcohol or thiol, deprotonate it with a suitable base (e.g., NaH, K2CO3) to form the more reactive alkoxide or thiolate. For weakly nucleophilic amines, consider a stronger, non-nucleophilic base to facilitate the reaction. 2. Increase Temperature: Gradually increase the reaction temperature. Monitor the reaction closely for the formation of byproducts. |
| Poor Leaving Group Ability | While chloride is a good leaving group, its departure can be hindered. | Add a Catalyst: In some cases, the addition of a catalytic amount of sodium or potassium iodide can promote the reaction through an in-situ Finkelstein reaction, converting the chloromethyl group to the more reactive iodomethyl intermediate. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. | Solvent Optimization: For SN2 reactions, polar apathetic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the counter-ion of the nucleophile, increasing its effective nucleophilicity.[12] |
| Steric Hindrance | A bulky nucleophile may have difficulty accessing the electrophilic carbon. | Modify Reaction Conditions: Increase the reaction temperature or use a less sterically hindered nucleophile if possible. |
Troubleshooting Workflow for Low Conversion
Problem 2: Formation of Unexpected Side Products
The appearance of unknown spots on your TLC or peaks in your LC-MS can be perplexing. Here are some common side reactions and how to mitigate them.
Potential Side Reactions & Mitigation Strategies
| Side Reaction | Plausible Mechanism | Mitigation Strategy |
| Oxadiazole Ring Opening | The 1,2,4-oxadiazole ring can undergo cleavage, especially in the presence of strong bases or nucleophiles, potentially leading to amide or ester byproducts after workup.[8][13] | 1. Use a Milder Base: If a base is required, opt for a weaker, non-nucleophilic base such as K2CO3 or Cs2CO3 instead of strong bases like NaH or alkoxides. 2. Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Over-alkylation of Nucleophile | For primary amines or other nucleophiles with multiple reactive sites, reaction with more than one molecule of the electrophile can occur. | Control Stoichiometry: Use an excess of the nucleophile to favor the mono-alkylation product. |
| Elimination Reaction | Although less common for a chloromethyl group, under strongly basic conditions, elimination to form a transient exocyclic methylene species could occur, leading to undesired products. | Avoid Strong, Bulky Bases: Use of bases like potassium tert-butoxide should be avoided if elimination is a concern. |
| Pyridine N-alkylation | The pyridine nitrogen can act as a nucleophile, leading to the formation of a pyridinium salt, especially if no other nucleophile is present or if the intended nucleophile is weak. | Use a Non-nucleophilic Base: Incorporate a non-nucleophilic base to scavenge the HCl byproduct and prevent the accumulation of pyridinium salts. |
Reaction Pathway Visualization: Nucleophilic Substitution vs. Side Reactions
Recommended Experimental Protocols
Here are some starting point protocols for common nucleophilic substitutions. These should be optimized for your specific nucleophile.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF (0.2 M), add the amine nucleophile (1.2 eq).
-
Add a mild base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 eq).
-
Stir the reaction mixture at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
-
To a solution of the thiol (1.1 eq) in DMF (0.2 M), add a base such as potassium carbonate (1.5 eq) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to Protocol 1.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 3- 5-(Chloromethyl)-1,2,4-oxadiazol-3-yl pyridine DiscoveryCPR 15328-03-7 [sigmaaldrich.com]
- 4. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 7. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]
- 8. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. soc.chim.it [soc.chim.it]
Validation & Comparative
A Senior Application Scientist's Guide to 1,2,4- and 1,3,4-Oxadiazole Bioisosteres: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the vast arsenal of bioisosteric replacements, heterocyclic scaffolds are paramount. This guide provides an in-depth comparative analysis of two prevalent five-membered heterocycles: the 1,2,4-oxadiazole and the 1,3,4-oxadiazole. While often considered interchangeable bioisosteres for amide and ester functionalities, their isomeric differences impart distinct physicochemical, pharmacokinetic, and pharmacodynamic properties.[1][2][3][4][5][6] Understanding these nuances is critical for rational drug design.
This document moves beyond a simple recitation of facts to explain the causality behind experimental observations, offering field-proven insights to guide your research. We will dissect their structural attributes, synthetic accessibility, metabolic fate, and impact on biological activity, supported by experimental data and actionable protocols.
At a Glance: Structural and Physicochemical Divergence
The fundamental difference between the 1,2,4- and 1,3,4-oxadiazole isomers lies in the arrangement of their heteroatoms. This seemingly minor shift has profound implications for the molecule's electronic distribution, geometry, and intermolecular interactions. The asymmetric nature of the 1,2,4-isomer contrasts with the symmetric 1,3,4-isomer, influencing properties like the dipole moment and the spatial orientation of hydrogen bond acceptors.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the 1,2,4-oxadiazole scaffold has garnered significant attention due to its versatile biological activities. When coupled with a pyridine moiety, another privileged structure in medicinal chemistry, it forms a core that is ripe for the development of potent and selective anticancer therapeutics. This guide provides a comprehensive comparison of the cytotoxic effects of derivatives based on the 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine scaffold, offering insights into their synthesis, structure-activity relationships, and potential mechanisms of action.
The 1,2,4-Oxadiazole-Pyridine Scaffold: A Promising Anticancer Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle that is isosteric to amide and ester functionalities. This property allows it to participate in hydrogen bonding interactions with biological targets, a key feature in drug design. Its derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer effects. The pyridine ring, a six-membered aromatic heterocycle, is a common feature in many approved drugs and is known to enhance the pharmacokinetic and pharmacodynamic properties of molecules. The combination of these two moieties in the 3-(pyridin-3-yl)-1,2,4-oxadiazole framework creates a molecule with significant potential for anticancer drug development. The 5-chloromethyl group serves as a versatile handle for synthetic modification, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and optimize cytotoxic potency.
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazole Derivatives: A General Approach
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involves the cyclization of an O-acyl amidoxime. A common synthetic route begins with the reaction of a nitrile with hydroxylamine to form an amidoxime. This intermediate is then acylated with a carboxylic acid or its derivative, followed by a cyclodehydration step to yield the desired 1,2,4-oxadiazole ring.
Below is a generalized workflow for the synthesis of 3-(pyridin-3-yl)-1,2,4-oxadiazole derivatives.
Caption: Generalized synthetic workflow for this compound and its derivatives.
Comparative Cytotoxicity of 3-(Pyridin-3-yl)-1,2,4-Oxadiazole Derivatives
While direct comparative studies on a series of derivatives of this compound are not extensively available in the public domain, valuable insights can be gleaned from research on closely related structures. A study by Zhang et al. on 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers provides a strong foundation for understanding the structure-activity relationships of this class of compounds. Their work demonstrated that the 3-phenyl group can be replaced by a pyridyl group, and the nature of the substituent at the 5-position of the oxadiazole ring is crucial for cytotoxic activity[1].
To provide a tangible comparison, we will examine the findings from a study on amine derivatives of a structurally similar 1,3,4-oxadiazole, 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, and supplement this with data on other 3-(pyridin-3-yl)-1,2,4-oxadiazole derivatives from the literature. This allows for a broader, albeit indirect, comparison.
Table 1: Cytotoxicity (IC50, µM) of Selected Pyridine-Oxadiazole Derivatives against Various Cancer Cell Lines
| Compound ID | R Group at 5-position of Oxadiazole | Cancer Cell Line | IC50 (µM) | Reference |
| Series A: 1,3,4-Oxadiazole Derivatives | ||||
| 7a | -CH2-N(CH3)2 | HeLa | >100 | [2] |
| Caco-2 | >100 | [2] | ||
| 7b | -CH2-N(C2H5)2 | HeLa | 87 ± 2.6 | [2] |
| Caco-2 | 92 ± 3.1 | [2] | ||
| 7c | -CH2-piperidine | HeLa | 55 ± 1.9 | [2] |
| Caco-2 | 63 ± 2.2 | [2] | ||
| 7d | -CH2-morpholine | HeLa | 38 ± 1.5 | [2] |
| Caco-2 | 41 ± 1.7 | [2] | ||
| 7e | -CH2-N-methylpiperazine | HeLa | 21 ± 0.9 | [2] |
| Caco-2 | 2.3 | [2] | ||
| Series B: 1,2,4-Oxadiazole Derivatives | ||||
| 4l | 3-Chlorothiophen-2-yl (at 5-position) | T47D (Breast) | ~5 | [1] |
| (3-(5-chloropyridin-2-yl) at 3-position) | ||||
| 2g | Glycyrrhetinic acid derivative | KB-8-5 (Cervical) | >20 | [3] |
Note: Series A compounds are 5-[5-(substituted methyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine derivatives. The IC50 values are presented to illustrate the effect of modifying the chloromethyl group.
Structure-Activity Relationship (SAR) Insights
From the available data, several key structure-activity relationships can be inferred:
-
Modification of the Chloromethyl Group: The data from Series A in Table 1, while on a 1,3,4-oxadiazole scaffold, strongly suggests that the nature of the substituent replacing the chlorine atom significantly influences cytotoxicity. The introduction of cyclic amines, particularly N-methylpiperazine, led to a marked increase in potency against the Caco-2 cell line, with an impressive IC50 value of 2.3 µM[2]. This highlights the importance of this position for interacting with biological targets.
-
The Nature of the 5-Aryl/Heteroaryl Substituent: In the study by Zhang et al., a substituted five-membered ring at the 5-position of the 1,2,4-oxadiazole was found to be important for activity[1]. The compound 4l, with a 3-chlorothiophen-2-yl group at this position, demonstrated good activity against breast and colorectal cancer cell lines[1]. This suggests that bulky and electron-rich substituents at the 5-position can enhance cytotoxic effects.
-
The Role of the Pyridine Ring: The presence of the pyridine ring is a common feature in many biologically active compounds. In the context of these oxadiazole derivatives, it likely contributes to the overall physicochemical properties of the molecules, influencing their solubility, cell permeability, and interaction with biological targets.
Potential Mechanisms of Action
The cytotoxic effects of 1,2,4-oxadiazole derivatives are often attributed to their ability to induce apoptosis, or programmed cell death. Several studies have pointed towards the activation of caspases, a family of proteases that are key executioners of apoptosis, as a primary mechanism.
Caption: A simplified diagram illustrating the potential apoptotic pathway induced by 1,2,4-oxadiazole derivatives.
Research has shown that some 3-aryl-5-aryl-1,2,4-oxadiazoles can induce apoptosis through the activation of caspase-3[1]. Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating[1]. The molecular target for one of the active compounds in the study by Zhang et al. was identified as TIP47, an IGF II receptor binding protein, suggesting a specific interaction that triggers the apoptotic cascade[1].
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the cytotoxic activity of novel compounds is a critical step in anticancer drug discovery. The MTT assay is a widely used colorimetric method for this purpose.
Detailed MTT Assay Protocol
Objective: To determine the in vitro cytotoxicity of novel 3-[5-(substituted)-1,2,4-oxadiazol-3-yl]pyridine derivatives against a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, Caco-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
-
Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug as a positive control.
-
Incubate the plate for 48 or 72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on structurally related compounds indicates that modifications at the 5-position of the oxadiazole ring, particularly the introduction of cyclic amine moieties, can significantly enhance cytotoxic activity. The primary mechanism of action appears to be the induction of apoptosis through caspase activation.
Future research in this area should focus on the systematic synthesis and cytotoxic evaluation of a library of derivatives of the core scaffold. This will enable the establishment of a more definitive structure-activity relationship and the identification of lead compounds with high potency and selectivity for cancer cells. Further mechanistic studies, including cell cycle analysis, apoptosis assays, and identification of specific molecular targets, will be crucial for the rational design and development of these promising compounds into effective anticancer therapeutics.
References
- 1. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of Pyridine-Oxadiazole Analogs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. The 1,2,4-oxadiazole ring, a five-membered heterocycle, has garnered significant attention as a versatile scaffold in drug discovery due to its favorable physicochemical properties and diverse biological activities. When coupled with a pyridine moiety, this scaffold gives rise to a class of compounds with promising potential across various therapeutic areas, including oncology and infectious diseases. This guide provides a comparative analysis of the efficacy of analogs based on the core structure of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine, a key intermediate for the synthesis of a wide array of derivatives.[1][2]
The this compound Scaffold: A Gateway to Diverse Bioactivity
The this compound scaffold serves as a foundational building block for generating libraries of substituted analogs. The presence of a reactive chloromethyl group at the 5-position of the oxadiazole ring allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR) by introducing various functional groups. This strategic modification can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, leading to optimized efficacy and target engagement.
Below is a visualization of the core scaffold and the key positions for analog development:
References
A Researcher's Guide to Pyridine-Oxadiazole Compounds: A Comparative Analysis of Structure-Activity Relationships
The fusion of pyridine and oxadiazole rings has created a privileged scaffold in medicinal chemistry, giving rise to a plethora of compounds with a broad spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridine-oxadiazole compounds, offering a comparative overview of their performance against various therapeutic targets. By synthesizing data from numerous studies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising heterocyclic hybrids.
The Therapeutic Promise of the Pyridine-Oxadiazole Scaffold
The pyridine ring, a cornerstone in many FDA-approved drugs, offers metabolic stability, favorable solubility, and the ability to form crucial hydrogen bonds with biological targets.[1][2] Similarly, the 1,3,4-oxadiazole moiety is a well-established bioisostere for amide and ester groups, enhancing metabolic stability and acting as a rigid linker to orient substituents for optimal target interaction.[3][4] The combination of these two pharmacophores in a single molecular framework has led to the discovery of potent agents with anticancer, antibacterial, and other therapeutic properties.[5] This guide will dissect the nuanced structural modifications that govern the efficacy of these compounds in different therapeutic landscapes.
Navigating the Anticancer SAR Landscape
Pyridine-oxadiazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and modulation of kinase activity.[6][7] A systematic evaluation of structural modifications reveals key determinants of their cytotoxic potency.
Targeting Tubulin Polymerization
A notable class of pyridine-oxadiazole compounds exerts its anticancer effects by disrupting microtubule dynamics, a clinically validated strategy. The general scaffold often consists of a pyridine ring linked, via an oxadiazole core and a linker, to a substituted phenyl ring.
Key SAR Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring are critical for activity.
-
Halogenation: Dichloro-substitution, particularly at the 3,5-positions of the phenyl ring, has been shown to significantly enhance cytotoxicity against lung cancer cell lines (A549).[8] For instance, compound 5k (3,5-dichloro substitution) exhibited an IC50 value of 6.99 ± 3.15 μM, comparable to the standard drug 5-fluorouracil.[2][8]
-
Electron-withdrawing vs. Electron-donating Groups: While moderate electron-withdrawing groups can be beneficial, bulky or strongly electron-withdrawing groups, such as a nitro group, tend to reduce activity.[8] Conversely, the presence of electron-donating groups like methoxy or hydroxyl can sometimes enhance activity, depending on their position.[1]
-
Positional Isomers: Meta-substituted compounds on the phenyl ring have generally shown better activity compared to their ortho or para counterparts.[8]
-
-
The Linker: A thioether linker connecting the oxadiazole and pyridine moieties has been effectively utilized to improve lipophilicity and, consequently, cell membrane permeability.[2]
-
The Pyridine Ring: While less explored in terms of substitution in some series, the nitrogen atom of the pyridine ring is crucial for forming interactions with the biological target.
Comparative Data on Anticancer Activity (A549 Lung Cancer Cells)
| Compound ID | Phenyl Ring Substitution | Linker | IC50 (µM) | Reference |
| 5k | 3,5-dichloro | Thioether | 6.99 ± 3.15 | [2][8] |
| 6d | Unsubstituted | Hybrid | 2.8 ± 0.02 | [6] |
| Standard | 5-Fluorouracil | - | Comparable to 5k | [2][8] |
Kinase Inhibition and Other Mechanisms
Beyond tubulin inhibition, pyridine-oxadiazole hybrids have been investigated as inhibitors of various kinases, such as CDK2, and have shown promise in targeting other cancer-related pathways.[2] Molecular docking studies have revealed that these compounds can establish strong binding affinities within the ATP-binding pocket of kinases.[2] Furthermore, some derivatives have been shown to induce apoptosis and affect different phases of the cell cycle in cancer cells.[6]
Combating Bacterial Resistance: SAR of Antibacterial Pyridine-Oxadiazoles
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antibacterial agents.[9] Pyridine-oxadiazole compounds have emerged as a promising class of non-β-lactam antibiotics that target bacterial cell-wall biosynthesis.[9]
Key SAR Insights:
-
Focus on Gram-Positive Bacteria: The currently explored pyridine-oxadiazole antibacterials show potent activity against Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE), but are generally inactive against Gram-negative bacteria.[9]
-
Ring 'A' Modifications (Pyridine End):
-
Favorable substitutions at this position include 4-phenol, 4-chloropyrazole, or 5-indole groups, leading to MIC values against S. aureus in the range of 0.5 to 4 μg/mL.[9]
-
-
Ring 'D' Modifications (Opposite End):
-
Replacement of the phenyl ring with heteroaromatic systems like pyridine or benzothiazole has been shown to be detrimental to activity.[9]
-
The introduction of hydrogen-bond-donating substituents on this ring generally leads to decreased antimicrobial activity.[9]
-
Saturated ring systems at this position can sometimes yield compounds with good activity.[9]
-
Comparative Data on Antibacterial Activity (S. aureus)
| Compound Class | Key Structural Feature | MIC Range (µg/mL) | Reference |
| Oxadiazoles | 4-Phenol at Ring A | 0.5 - 4 | [9] |
| Oxadiazoles | 4-Chloropyrazole at Ring A | 0.5 - 4 | [9] |
| Oxadiazoles | 5-Indole at Ring A | 0.5 - 4 | [9] |
| Analogs | Pyridine at Ring D | > 128 (Inactive) | [9] |
Experimental Protocols: A Practical Guide
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Synthesis of a Representative Pyridine-Oxadiazole Compound
The synthesis of pyridine-based 1,3,4-oxadiazole derivatives often follows a multi-step pathway.[2][8] The following protocol is a generalized representation based on common synthetic strategies.
Workflow for the Synthesis of Pyridine-Oxadiazole Derivatives
Caption: A typical four-step synthesis of pyridine-oxadiazole compounds.
Step-by-Step Protocol:
-
Esterification: An aromatic benzoic acid is refluxed with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the corresponding aromatic ester. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Hydrazinolysis: The obtained aromatic ester is then treated with hydrazine hydrate, typically in a solvent like ethanol, and refluxed to form the acid hydrazide.
-
Cyclization: The acid hydrazide undergoes cyclization with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the key thio-1,3,4-oxadiazole intermediate.
-
Thioether Linkage Formation: Finally, the thio-1,3,4-oxadiazole is reacted with a suitable pyridyl halide (e.g., a chloromethyl pyridine derivative) in the presence of a base to form the final pyridine-oxadiazole compound with a thioether linker.
Rationale: This synthetic route is versatile and allows for the introduction of a wide range of substituents on both the aromatic and pyridine rings, facilitating the generation of a library of analogs for SAR studies.
In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[2][8]
Workflow for MTT Assay dot digraph "MTT Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Seed cancer cells in a 96-well plate"]; B [label="Incubate for 24 hours"]; C [label="Treat cells with varying concentrations of pyridine-oxadiazole compounds"]; D [label="Incubate for 72 hours"]; E [label="Add MTT solution to each well"]; F [label="Incubate for 4 hours"]; G [label="Add solubilizing agent (e.g., DMSO)"]; H [label="Measure absorbance at 570 nm"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Validation of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine as a Nicotinic Acetylcholine Receptor Agonist
This guide provides a comprehensive framework for the preclinical validation of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine, a novel chemical entity with significant therapeutic potential. Based on its structural features, particularly the pyridine moiety—a known pharmacophore for nicotinic acetylcholine receptors (nAChRs)—we hypothesize its activity as a nAChR modulator.[1][2] These receptors are critical ligand-gated ion channels in the central and peripheral nervous systems, playing integral roles in cognitive functions, pain perception, and neuroinflammation.[3][4][5] Consequently, nAChRs are a key target for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as for developing novel analgesics and smoking cessation aids.[5][6]
This document outlines a rigorous, multi-stage validation process, comparing the hypothetical performance of our lead compound against established nAChR agonists: Varenicline, Epibatidine, and ABT-594. By explaining the causality behind each experimental choice and providing detailed, self-validating protocols, we aim to equip researchers and drug development professionals with the necessary tools to thoroughly characterize this and other novel nAChR ligands.
Part 1: In Vitro Validation Strategy: From Binding Affinity to Functional Activity
The initial phase of validation focuses on characterizing the molecular interaction of this compound with its putative target, the nAChRs. This involves a tiered approach, beginning with binding assays to determine affinity and selectivity, followed by functional assays to elucidate the nature and potency of its activity.
Experimental Workflow: In Vitro Characterization
References
- 1. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockout mice as animal models for studying nicotinic acetylcholine receptor function | Semantic Scholar [semanticscholar.org]
- 4. In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 1,2,4-Oxadiazole Derivatives Against EGFR Tyrosine Kinase
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, lauded for its metabolic stability and its role as a bioisostere for ester and amide groups.[1][2] This five-membered heterocycle is a cornerstone in the design of novel therapeutic agents, with its derivatives demonstrating a wide spectrum of biological activities, including potent enzyme inhibition.[1][3] This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study of 1,2,4-oxadiazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a pivotal protein implicated in various cancers.[4][5]
This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven perspective on the causality behind experimental choices, ensuring a self-validating and robust in-silico investigation.
The "Why": Selecting EGFR Tyrosine Kinase as the Target
The rationale for selecting EGFR tyrosine kinase as the target protein is multifaceted. EGFR is a transmembrane protein that plays a crucial role in cell signaling pathways that govern cell proliferation, differentiation, and survival.[5] Its overexpression or mutation is a hallmark of numerous human tumors, making it a well-validated and highly attractive target for anticancer drug development.[5] The availability of high-resolution crystal structures of EGFR in the Protein Data Bank (PDB) provides a solid foundation for structure-based drug design and molecular docking studies.[4]
Experimental Design: A Self-Validating Workflow
A rigorous and well-documented experimental workflow is paramount to the trustworthiness of any in-silico study. The following protocol is designed to be a self-validating system, incorporating steps for protocol validation before proceeding with the comparative docking of novel compounds.
Figure 1: A comprehensive workflow for the comparative molecular docking study.
Detailed Step-by-Step Methodology
Part 1: Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of the EGFR tyrosine kinase domain in complex with an inhibitor (e.g., PDB ID: 1M17) was downloaded from the Protein Data Bank.[4]
-
Protein Preparation: Using molecular modeling software such as AutoDockTools (ADT), the protein structure was prepared by:
-
Removing water molecules and co-crystalized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Gasteiger charges to all atoms.
-
Saving the prepared protein in the PDBQT file format, which includes partial charges and AutoDock 4 atom types.[6]
-
-
Ligand Preparation: The 2D structures of the 1,2,4-oxadiazole derivatives were sketched using a chemical drawing tool like Marvin Sketch and saved in a suitable format (e.g., MOL).[3] These structures were then converted to 3D and their energy was minimized using a force field like MMFF94. Finally, the ligands were prepared for docking in ADT by:
-
Detecting the root and setting the number of rotatable bonds.
-
Saving the prepared ligands in the PDBQT format.[7]
-
Part 2: Docking Protocol Validation (Redocking)
The trustworthiness of a docking protocol hinges on its ability to reproduce the experimentally observed binding mode of a known ligand.[8]
-
Extraction of the Co-crystallized Ligand: The native ligand from the downloaded PDB structure (1M17) was extracted and saved as a separate file.
-
Redocking: The extracted native ligand was then docked back into the binding site of the prepared EGFR protein using the same docking parameters that will be used for the 1,2,4-oxadiazole derivatives.[8]
-
RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose was calculated.[9] An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol can reliably predict the binding mode of ligands.[9][10]
Part 3: Molecular Docking of 1,2,4-Oxadiazole Derivatives
-
Grid Box Generation: A grid box was defined around the active site of the EGFR protein. The dimensions and center of the grid were set to encompass the entire binding pocket where the native ligand was bound.[6]
-
Docking with AutoDock Vina: AutoDock Vina, a widely used and accurate open-source docking program, was employed for the docking simulations.[7][11] Each prepared 1,2,4-oxadiazole derivative was docked into the defined grid box of the EGFR protein. The exhaustiveness parameter, which controls the thoroughness of the search, was set to a sufficiently high value to ensure a comprehensive exploration of the conformational space.[12]
Results: A Comparative Analysis
The primary output of a molecular docking study is the binding energy, which provides a quantitative estimate of the binding affinity between the ligand and the protein.[13] A more negative binding energy suggests a stronger and more favorable interaction.[14][15]
Table 1: Comparative Docking Scores of 1,2,4-Oxadiazole Derivatives against EGFR Tyrosine Kinase
| Compound ID | Substituent on Phenyl Ring | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| Reference (Erlotinib) | (Known EGFR Inhibitor) | -8.5 | Met769, Gln767 |
| IIe | Not specified in detail | -7.89[4][5] | Met769, Gln767, Thr766[5] |
| Amide-containing derivatives | Various | -7.19 to -7.57[4][5] | Met769 (often with the amide group)[5] |
| Other tested derivatives | Various | -6.26 to -7.80[4][5] | Met769 (via oxadiazole nitrogen)[5] |
Discussion: Interpreting the Data with Scientific Integrity
The docking scores presented in Table 1 provide a valuable initial assessment of the potential of these 1,2,4-oxadiazole derivatives as EGFR inhibitors.
-
Binding Affinity: The negative docking scores across all tested compounds suggest favorable binding to the EGFR active site. Compound IIe, with a docking score of -7.89 kcal/mol, demonstrates the highest predicted binding affinity among the synthesized derivatives, although it is slightly less potent than the reference inhibitor, Erlotinib.[4][5] Generally, docking scores between -7 and -9 kcal/mol indicate a moderate interaction strength.[14]
-
Key Interactions and Structure-Activity Relationship (SAR): Visualization of the docked poses is crucial for understanding the molecular basis of the observed binding affinities.[14] The analysis of the docking results for the 1,2,4-oxadiazole derivatives reveals several key insights:
-
Hydrogen Bonding: A recurrent and critical interaction observed is the formation of hydrogen bonds with the backbone of Met769 in the hinge region of the EGFR kinase domain.[5] This interaction is a hallmark of many known EGFR inhibitors. The nitrogen atoms of the 1,2,4-oxadiazole ring are frequently involved in these hydrogen bonds.[5]
-
Role of the Amide Group: For the amide-containing derivatives, the amide moiety often participates in hydrogen bonding with Met769, contributing to their binding affinity.[5]
-
Hydrophobic Interactions: In addition to hydrogen bonds, hydrophobic interactions with residues in the active site pocket also play a significant role in stabilizing the ligand-protein complex.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indico4.twgrid.org [indico4.twgrid.org]
- 7. dasher.wustl.edu [dasher.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Introduction
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a key heterocyclic building block in contemporary drug discovery and agrochemical development.[1][2] Its utility stems from the unique combination of a pyridine ring, which can engage in various biological interactions, and a reactive chloromethyl-substituted 1,2,4-oxadiazole moiety, which allows for further molecular elaboration.[1] The 1,2,4-oxadiazole ring itself is a well-established bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[3] Given its importance, the development of efficient, scalable, and reliable synthetic routes to this intermediate is of paramount importance to researchers in the field.
This guide provides an in-depth, head-to-head comparison of two plausible and commonly employed synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols based on analogous transformations, and offer a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the optimal method for their specific needs.
Route 1: The Two-Step Approach via a Methyl-Oxadiazole Intermediate
This strategy follows a convergent approach where the 1,2,4-oxadiazole ring is first constructed with a stable methyl group at the 5-position, which is subsequently converted to the desired chloromethyl group in a separate step.
Workflow for Route 1
Caption: Workflow for the two-step synthesis of the target compound.
Step 1: Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
The formation of the 1,2,4-oxadiazole ring is a cornerstone of this route. The most common and reliable method involves the acylation of an amidoxime followed by a dehydrative cyclization.[4] In this case, nicotinamidoxime is reacted with acetic anhydride. The reaction proceeds through an initial O-acylation of the amidoxime, which then undergoes a thermal cyclodehydration to furnish the stable 3,5-disubstituted 1,2,4-oxadiazole.
Experimental Protocol:
-
To a solution of nicotinamidoxime (1.0 eq) in a suitable solvent such as pyridine or acetic acid, slowly add acetic anhydride (1.1 eq).
-
Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize with a suitable base (e.g., NaHCO₃ solution) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification.
Step 2: Free-Radical Chlorination of the Methyl Group
The conversion of the methyl group to a chloromethyl group is achieved via a free-radical substitution reaction.[5] This type of reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) and uses a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the methyl group to form a benzylic-type radical. This radical then reacts with the chlorine source to yield the product and propagate the chain reaction.[6]
Experimental Protocol:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve 3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene.
-
Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
-
Heat the mixture to reflux (approx. 80 °C for CCl₄) to initiate the reaction. The reaction can also be initiated photochemically using a UV lamp at room temperature.
-
Monitor the reaction by GC-MS or LC-MS to follow the consumption of the starting material and the formation of the mono-chlorinated product.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product typically requires purification by column chromatography to separate it from unreacted starting material and over-chlorinated byproducts.
Route 2: The One-Pot Direct Cyclization Approach
This strategy is more convergent and aims to construct the final molecule in a single synthetic operation by reacting the amidoxime with a reagent that already contains the chloromethyl precursor.
Workflow for Route 2
Caption: Workflow for the one-pot synthesis of the target compound.
Synthesis via Direct Acylation and Cyclodehydration
This approach leverages the reactivity of nicotinamidoxime with an activated chloroacetic acid derivative, such as chloroacetic anhydride or chloroacetyl chloride, to form an O-acylamidoxime intermediate in situ.[7] This intermediate is then cyclized, often under basic conditions, to directly afford the target compound. The choice of base and solvent is critical to promote the cyclization while avoiding potential side reactions, such as the hydrolysis of the intermediate or reactions involving the pyridine nitrogen.[8] Systems like sodium hydroxide in DMSO or tetrabutylammonium fluoride (TBAF) in THF have proven effective for such transformations.[3][9]
Experimental Protocol:
-
To a solution of nicotinamidoxime (1.0 eq) in anhydrous DMSO, add a base such as powdered NaOH (2.0 eq) and stir the suspension at room temperature.
-
Slowly add a solution of chloroacetic anhydride (1.1 eq) in DMSO to the mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, carefully pour the reaction mixture into a larger volume of cold water to precipitate the product.
-
Stir the aqueous suspension for 30 minutes, then filter the resulting solid.
-
Wash the solid thoroughly with water to remove inorganic salts and residual DMSO.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Head-to-Head Comparison
| Feature | Route 1: Two-Step Approach | Route 2: One-Pot Direct Cyclization |
| Overall Yield | Moderate; involves two separate reactions and purifications, leading to cumulative losses. | Potentially higher; a one-pot process minimizes handling and transfer losses. |
| Atom Economy | Lower; the chlorination step generates stoichiometric amounts of byproducts (e.g., succinimide). | Higher; fewer reagents and steps result in less waste. |
| Selectivity & Purity | The chlorination step can be difficult to control, often yielding a mixture of mono-, di-, and tri-chlorinated products, necessitating challenging chromatographic separation.[5] | Generally high selectivity for the desired product. The main impurities arise from potential side reactions of the acylating agent or hydrolysis of the intermediate. |
| Reaction Conditions | Step 1 requires high temperatures. Step 2 requires either UV irradiation or a radical initiator and careful temperature control to avoid runaway reactions. | Typically proceeds at room temperature, making it more energy-efficient and easier to control. Careful selection of a non-nucleophilic base is crucial to avoid side reactions with the chloromethyl group.[10] |
| Scalability | The photochemical setup for free-radical chlorination can be difficult to scale up efficiently and safely. | More amenable to large-scale production due to the use of standard chemical reactors and milder conditions. |
| Safety & Handling | Involves potentially hazardous reagents like CCl₄ (a known carcinogen) and radical initiators. Free-radical reactions can be highly exothermic. | Chloroacetic anhydride is corrosive and moisture-sensitive. The use of powdered NaOH in DMSO can be highly exothermic and requires careful handling. |
| Simplicity & Time | More time-consuming due to two separate reaction and purification steps. | Faster and operationally simpler, making it more suitable for high-throughput synthesis applications. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound.
Route 1 is a classic and mechanistically well-understood approach. However, it suffers from significant practical drawbacks, most notably the poor selectivity of the free-radical chlorination step. The formation of multiple chlorinated byproducts complicates purification, reduces the overall yield, and makes it less desirable for large-scale manufacturing where product purity and process efficiency are critical.
Route 2 , the one-pot direct cyclization, represents a more modern and efficient strategy. Its operational simplicity, milder reaction conditions, and higher potential yield and selectivity make it the superior choice for most applications. While careful optimization of the base and solvent system is necessary to mitigate potential side reactions, the benefits of avoiding a non-selective and difficult-to-scale chlorination step are substantial.
For researchers and drug development professionals, Route 2 is the highly recommended approach for the synthesis of this compound. It offers a more streamlined, efficient, and scalable process, ultimately accelerating the production of this valuable chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. shout.education [shout.education]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a versatile heterocyclic compound serving as a critical intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its molecular structure, featuring a pyridine ring linked to a 1,2,4-oxadiazole core with a reactive chloromethyl group, makes it a valuable building block for creating a diverse range of bioactive molecules.[1] The purity of this intermediate is of paramount importance, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final active ingredient.
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this compound. As a Senior Application Scientist, the objective is to present not just a set of protocols, but a scientifically reasoned guide that explains the causality behind experimental choices, ensuring that each described method is a self-validating system. This document is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and supported by experimental data from analogous compounds to provide a robust framework for method validation.[3][4][5]
The Criticality of Purity Assessment and Method Validation
The purity of an active pharmaceutical ingredient (API) or an agrochemical active substance is a critical quality attribute. Impurities can arise from the manufacturing process, degradation of the substance, or interaction with other components.[6] Therefore, robust and validated analytical methods are essential to ensure that the level of impurities is controlled within acceptable limits.
Method validation, as outlined in the ICH Q2(R1) guidelines, is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] This involves evaluating various parameters, including specificity, linearity, accuracy, precision, and robustness, to ensure the reliability and consistency of the results.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required sensitivity and selectivity. This section compares the most relevant techniques for the purity determination of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like our target molecule. Its high resolving power allows for the separation of the main compound from closely related impurities.
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
While a specific validated method for this compound is not publicly available, a stability-indicating RP-HPLC method for a structurally related 1,3,4-oxadiazole derivative provides a strong starting point for method development and validation.[4][7]
Table 1: Proposed HPLC Method Parameters (based on analogous compounds) [3][5][7]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for a wide range of polar and non-polar compounds. |
| Mobile Phase | Acetonitrile and acidified water (pH 2.5-3.0 with phosphoric acid) in a gradient or isocratic elution | Acetonitrile is a common organic modifier. Acidified water helps to suppress the ionization of acidic and basic functional groups, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good separation efficiency and reasonable run times. |
| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) | The pyridine and oxadiazole rings are expected to have strong UV absorbance. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
The validation of the developed HPLC method should be performed according to ICH Q2(R1) guidelines and would involve the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of solutions of the analyte at different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Typical Acceptance Criteria for HPLC Method Validation Parameters (based on ICH guidelines and literature for analogous compounds) [3][5][7]
| Parameter | Acceptance Criteria |
| Specificity | The peak for the main compound should be pure and well-resolved from any impurity or degradation product peaks (Resolution > 2). |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with minor variations in mobile phase composition, pH, flow rate, and column temperature. |
Forced degradation studies are essential for establishing the stability-indicating nature of an analytical method.[3][5][7]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period.
Analyze the stressed samples by the developed HPLC method to demonstrate the separation of the main peak from any degradation products.
Caption: Workflow for Forced Degradation Studies.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds. While the target molecule itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is an excellent complementary technique for identifying and quantifying volatile impurities that may be present from the synthesis process.
In GC, a sample is vaporized and injected into a long, thin column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative (structural information) and quantitative data.
-
Residual Solvents: Analysis of residual solvents used in the synthesis and purification steps.
-
Volatile Starting Materials and Intermediates: Quantification of any unreacted volatile starting materials or by-products.
-
Derivatization: The chloromethyl group could potentially be derivatized to increase volatility for GC-MS analysis of the main compound, although this adds complexity to the sample preparation.
Caption: General Workflow for GC-MS Analysis.
Spectroscopic Methods: Essential for Identity and Structural Confirmation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for confirming the identity and structure of this compound and for providing an orthogonal assessment of its purity.[8][9]
-
¹H and ¹³C NMR: Provide detailed information about the molecular structure, confirming the presence of the pyridine, oxadiazole, and chloromethyl groups. The integration of proton signals in ¹H NMR can be used for quantitative analysis against a certified internal standard (qNMR), offering a highly accurate method for purity determination without the need for a reference standard of the analyte itself.
-
FTIR: Provides a molecular fingerprint based on the vibrational frequencies of the chemical bonds. It is a rapid and non-destructive technique for confirming the identity of the compound and detecting the presence of functional groups that may belong to impurities.[8]
-
UV-Vis: Measures the absorbance of light in the ultraviolet and visible regions. While less specific than other techniques, it can be used for a simple and rapid quantitative assay of the main component, provided that the impurities do not absorb at the chosen wavelength.
Comparison Summary
Table 3: Comparison of Analytical Methods for Purity Assessment
| Method | Primary Application | Advantages | Limitations |
| RP-HPLC | Purity and impurity profiling | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established validation protocols. | May require longer analysis times, can consume significant amounts of solvents. |
| GC-MS | Analysis of volatile impurities and residual solvents | High sensitivity and selectivity, provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| NMR | Structural confirmation and quantitative analysis (qNMR) | Provides detailed structural information, qNMR is a primary ratio method for purity assessment. | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
| IR | Identity confirmation | Rapid, non-destructive, provides a unique molecular fingerprint. | Not suitable for quantification of impurities, less specific than other methods. |
| UV-Vis | Quantitative assay of the main component | Simple, rapid, and inexpensive. | Low specificity, susceptible to interference from UV-absorbing impurities. |
Conclusion
The purity assessment of this compound requires a multi-faceted approach, with RP-HPLC serving as the cornerstone for routine purity and impurity profiling due to its high resolving power and sensitivity. The development and validation of a stability-indicating HPLC method, guided by the principles outlined in this document and based on methodologies for analogous compounds, is crucial for ensuring the quality and consistency of this important chemical intermediate.
Complementary techniques such as GC-MS are invaluable for the control of volatile impurities, while NMR and IR spectroscopy are essential for unequivocal structural confirmation and identity testing. By employing a combination of these analytical methods and adhering to rigorous validation standards, researchers and drug development professionals can be confident in the quality of this compound, thereby ensuring the integrity of their downstream applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Metabolic Stability: Comparing 1,2,4-Oxadiazole and Ester Bioisosteres
In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most significant hurdles is achieving a desirable pharmacokinetic profile, with metabolic stability being a cornerstone of this endeavor. A molecule that is too rapidly metabolized will have a short half-life, poor exposure, and limited therapeutic efficacy. This guide provides an in-depth comparison of two chemically related but metabolically distinct functional groups: the ubiquitous ester and its increasingly popular bioisostere, the 1,2,4-oxadiazole ring.
This document is intended for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying biochemical principles, provide robust experimental protocols for direct comparison, and present data-driven insights to guide rational drug design.
The Bioisosteric Rationale: Why Replace the Ester?
Bioisosterism, the strategy of replacing a functional group within a lead compound with another that has similar physical or chemical properties, is a foundational tactic in medicinal chemistry.[1][2] The goal is to fine-tune a molecule's properties to enhance efficacy, improve safety, or optimize pharmacokinetics.[3]
The ester functional group is a common feature in many biologically active molecules and is frequently employed in prodrug strategies to enhance properties like cell permeability.[4] However, its presence is often a red flag for metabolic instability. The human body is rich in carboxylesterases (CES), particularly CES1 in the liver and CES2 in the intestine, which are highly efficient at hydrolyzing ester bonds.[5][6][7] This rapid enzymatic cleavage can lead to:
-
Rapid Clearance: High first-pass metabolism significantly reduces the systemic exposure of the parent drug.
-
Short Half-Life: The drug is eliminated too quickly to maintain therapeutic concentrations.
-
Activation of Prodrugs: While intentional in prodrug design, uncontrolled or poorly located hydrolysis can be detrimental.[4]
To overcome this liability, medicinal chemists often turn to bioisosteric replacements that mimic the ester's steric and electronic properties but are resistant to this primary metabolic pathway. The 1,2,4-oxadiazole ring has emerged as a premier candidate for this role.[8][9][10][11] It is recognized as a hydrolytically stable surrogate that can preserve or even enhance biological activity while drastically improving metabolic robustness.[12][13][14]
Head-to-Head Comparison: Physicochemical and Metabolic Properties
| Feature | Ester Moiety | 1,2,4-Oxadiazole Ring | Causality and In-Field Insight |
| Primary Metabolic Fate | Rapid Hydrolysis by Carboxylesterases (CES1 & CES2)[4][15] | Resistance to Hydrolysis .[11] Metabolism, if it occurs, is typically slower and mediated by Cytochrome P450 (CYP) enzymes via oxidation.[16] | The ester's carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack by the serine hydrolase mechanism of esterases. The aromatic, electron-delocalized 1,2,4-oxadiazole ring lacks a comparable site for hydrolysis, forcing a shift to slower, oxidative metabolic pathways. |
| Physicochemical Nature | Planar, polar, H-bond acceptor. Flexible due to rotatable bonds. | Planar, polar, H-bond acceptor.[17] Structurally rigid. | The rigidity of the oxadiazole can be advantageous, reducing the entropic penalty of binding to a target protein. However, this same rigidity can be a liability if the ester's flexibility was crucial for adopting the correct binding pose. |
| Metabolic Products | Carboxylic acid and an alcohol.[4] | Ring-opened products or hydroxylated species (CYP-mediated).[16] | The predictable metabolites of ester hydrolysis are typically polar and readily excreted. The metabolites of oxadiazole oxidation are less predictable and warrant full characterization to ensure they are not pharmacologically active or toxic. |
| Expected In Vitro t½ | Short | Long | This is the central hypothesis. Replacing an ester with a 1,2,4-oxadiazole is a deliberate strategy to increase the metabolic half-life and reduce intrinsic clearance.[18][19] |
Visualizing the Strategy and the Science
Diagrams provide a clear, conceptual framework for understanding the core principles discussed.
Caption: Bioisosteric replacement of an ester with a 1,2,4-oxadiazole.
References
- 1. ctppc.org [ctppc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 6. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 14. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
As researchers and developers at the forefront of pharmaceutical and agrochemical innovation, our work inherently involves the synthesis and handling of novel, reactive intermediates.[1][2] Among these, 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS No. 15328-03-7) stands out as a versatile building block, prized for its unique oxadiazole core and reactive chloromethyl group.[1][2] However, the very features that make this compound chemically valuable also dictate the need for rigorous and informed disposal procedures.
This guide moves beyond generic protocols to provide a specialized, step-by-step operational plan for the safe management and disposal of this compound. The procedures outlined here are rooted in a chemical-first approach, analyzing the hazards posed by its distinct functional moieties—the halogenated aliphatic group, the pyridine ring, and the oxadiazole core—to ensure the safety of personnel and the preservation of our environment.
Core Chemical Hazard Profile
A thorough understanding of the molecule's properties is the foundation of its safe handling and disposal. The compound's structure necessitates a multi-faceted approach to hazard assessment, considering the contributions of each of its functional components.
| Property | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 15328-03-7 | [3] |
| Molecular Formula | C₈H₆ClN₃O | [3] |
| Molecular Weight | 195.61 g/mol | [3] |
| Physical Form | Solid | |
| Hazard Classifications | Acute Toxicity 4 (Oral), Serious Eye Damage 1 | |
| Signal Word | Danger | |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) |
The primary hazards are acute oral toxicity and the risk of serious, irreversible eye damage. The structural components contribute to its overall hazard profile:
-
Chloromethyl Group: This feature classifies the molecule as a halogenated organic compound .[4][5] Such compounds require specific disposal pathways, as their incineration can produce acidic gases (e.g., hydrogen chloride) that necessitate specialized scrubbing equipment in waste management facilities.[6]
-
Pyridine Ring: Pyridine and its derivatives are known to be harmful if ingested, inhaled, or in contact with skin.[7][8] They are treated as hazardous waste, with high-temperature incineration being a common disposal method.[9]
-
1,2,4-Oxadiazole Ring: While the oxadiazole ring itself is a stable heterocyclic aromatic system, its derivatives are biologically active, reinforcing the need to prevent environmental release.[10][11]
Mandatory Personal Protective Equipment (PPE)
Given the high risk of severe eye injury and potential skin irritation, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.
| Protection Type | Specification | Justification |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause serious, irreversible eye damage (H318).[12] |
| Hand Protection | Double-layered nitrile rubber gloves. | Prevents skin contact with a compound that is potentially irritating and harmful.[7][13] |
| Body Protection | A fully-buttoned, chemical-resistant lab coat. | Protects against contamination of personal clothing.[13] |
| Respiratory | Operations must be conducted in a chemical fume hood. | Minimizes the risk of inhaling the solid particulate matter.[12] |
Critical Waste Segregation and Compatibility
Proper segregation is the most critical step in the disposal process. Failure to segregate correctly can lead to dangerous chemical reactions, compromise the safety of waste handlers, and significantly increase disposal costs.[6]
Primary Directive: Designate as Halogenated Organic Waste
All waste streams containing this compound, regardless of concentration, must be collected in a container specifically designated for Halogenated Organic Waste .[4][5][14] This is the single most important decision in the disposal workflow.
Incompatible Materials: To prevent dangerous reactions, do not mix this waste with the following:
-
Strong Acids and Bases: Can cause vigorous reactions or degradation into unknown, potentially hazardous byproducts.
-
Strong Oxidizing Agents (e.g., peroxides, bleach): Can lead to exothermic or explosive reactions.[4]
-
Non-Halogenated Waste: Mixing halogenated and non-halogenated waste streams complicates disposal and drives up costs, as the entire volume must be treated as more expensive halogenated waste.[6][14]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to waste collection, ensuring safety and compliance.
Step 1: Container Preparation
-
Select a suitable container made of compatible material (e.g., high-density polyethylene - HDPE) with a secure, threaded cap.[7]
-
Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department before adding any waste.[4][6]
-
Place the labeled container in a designated Satellite Accumulation Area (SAA), preferably within a fume hood and in secondary containment.[6]
Step 2: Waste Collection
-
Solid Waste: Carefully transfer residual solid this compound, contaminated weigh boats, and disposable spatulas directly into the designated halogenated waste container.[7]
-
Liquid Waste: Collect any solutions containing the compound in a dedicated halogenated liquid waste container. This includes rinsates from glassware. Even if the solvent is non-halogenated (e.g., ethanol, acetone), the presence of the chlorinated solute renders the entire solution as halogenated waste.[14]
-
Contaminated PPE and Lab Supplies: Place heavily contaminated gloves, bench paper, and other disposable items into a sealed, clearly labeled plastic bag for solid hazardous waste.[15] This bag should also be designated for halogenated waste.
Step 3: Labeling
-
On the hazardous waste label, write the full, unabbreviated chemical name: This compound .[4][7]
-
Add the CAS number: 15328-03-7 .
-
List all components of the waste, including solvents, with estimated percentages or volumes.[14]
-
Keep the container closed at all times except when actively adding waste.[4][6]
Step 4: Final Disposal
-
Once the container is full or you have finished the project, complete the hazardous waste tag with all required information.
-
Arrange for pickup by contacting your institution's EHS office or licensed hazardous waste disposal contractor.[7] Ultimate disposal will likely be via high-temperature incineration at a facility permitted to handle halogenated hazardous waste.[9]
Emergency Procedures: Spill and Exposure Management
In Case of a Small Spill:
-
Ensure a chemical fume hood is operational to ventilate the area.[4]
-
Wearing the full PPE detailed in Section 2, contain the spill with an inert absorbent material like vermiculite, sand, or commercial spill pillows.[7]
-
Carefully collect the absorbed material using non-sparking tools and place it into your designated halogenated hazardous waste container.
-
Decontaminate the spill surface with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[7]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation develops.[13]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[17]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper segregation and disposal of waste generated from this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to this chemically-informed disposal guide, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe research environment and responsible stewardship of chemical waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 15328-03-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. benchchem.com [benchchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. benchchem.com [benchchem.com]
- 16. angenechemical.com [angenechemical.com]
- 17. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Safe Handling of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS Number: 15328-03-7). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols and scientific principles.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a solid compound with significant potential hazards. A thorough understanding of these risks is the foundation of safe laboratory practice.
Primary Hazards:
-
Acute Oral Toxicity: This compound is classified as harmful if swallowed.[1]
-
Serious Eye Damage: Direct contact can cause serious, potentially irreversible, eye damage.[1]
The chemical structure, incorporating a pyridine ring, a 1,2,4-oxadiazole core, and a reactive chloromethyl group, suggests the need for caution. The chloromethyl group, in particular, is a potential alkylating agent, which warrants careful handling to avoid unintended reactions and exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on a risk assessment of its known and inferred hazards.
Hand Protection
Standard disposable nitrile gloves are not recommended for handling this compound due to the presence of the halogenated chloromethyl group. Nitrile gloves often provide poor resistance to halogenated hydrocarbons.
Recommended Glove Selection:
| Glove Material | Recommendation | Rationale |
| Butyl Rubber | Primary Recommendation | Offers good resistance to a wide range of chemicals, including many halogenated organic compounds. |
| Viton® | Excellent Alternative | Provides excellent resistance to aromatic and halogenated hydrocarbons. |
| Double Gloving | Recommended Practice | Wearing two pairs of appropriate gloves can provide an additional layer of protection, especially during prolonged handling. |
Important Considerations:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
If direct contact with the compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
-
Do not wear gloves outside of the designated laboratory area to prevent the spread of contamination.
Eye and Face Protection
Given the risk of serious eye damage, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound. They must provide a complete seal around the eyes to protect from solid particles and potential splashes.
-
Face Shield: A full-face shield should be worn in addition to chemical splash goggles, especially when handling larger quantities of the solid or when there is a significant risk of dust generation or splashing.
Body Protection
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing.
-
Closed-Toe Shoes: Shoes that fully cover the feet are mandatory in the laboratory.
Respiratory Protection
Work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If a risk assessment determines that respiratory protection is necessary, the following should be considered:
-
Respirator Type: A NIOSH-approved air-purifying respirator (APR) is recommended. A full-facepiece respirator will also provide an additional level of eye protection.
-
Cartridge Selection: An organic vapor (OV) cartridge is appropriate for this compound. Given that the compound is a solid and may generate dust, a combination cartridge with a P100 particulate filter is the most protective option. The NIOSH color code for organic vapor cartridges is black , and for P100 particulate filters is magenta .
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound will minimize risk and ensure the integrity of your research.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of any solutions, must be performed in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.
-
Donning PPE: Put on all required PPE as outlined in Section 2.
-
Weighing and Transfer:
-
Use a disposable weighing boat or paper.
-
Handle the solid carefully to minimize the generation of dust.
-
Use a spatula or other appropriate tool for transfers.
-
Close the primary container immediately after dispensing.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solid to the solvent slowly.
-
Ensure the vessel is appropriately sized to prevent splashing.
-
-
Post-Handling:
-
Clean any contaminated surfaces as described in the spill cleanup procedure (Section 4.2).
-
Properly dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is essential.
Accidental Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Cleanup
For a small spill of the solid compound within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: If it is safe to do so, prevent the spread of the solid.
-
Cleanup:
-
Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels directly on the spill.
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Use spark-proof tools if there is any fire hazard.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a soap and water solution. Be aware of the flammability of the solvent.
-
Some sources suggest that for chloromethyl ethers, decontamination can be achieved with an aqueous solution of a basic organic amine.[4] A similar approach may be effective for this compound, but should be tested on a small scale first.
-
-
Disposal: All contaminated materials, including the absorbent, cleaning cloths, and disposable PPE, must be placed in a sealed, labeled hazardous waste container.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its associated waste is a legal and ethical requirement.
-
Waste Segregation: This compound is a halogenated organic waste. It must be collected in a separate, clearly labeled hazardous waste container. Do not mix it with non-halogenated waste streams.[5][6]
-
Containerization: Use a compatible, sealable container for waste collection. Ensure the container is kept closed when not in use.
-
Disposal Method: The recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[7][8] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
-
Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste.
Caption: A clear and compliant disposal plan for halogenated organic waste.
References
- 1. 3- 5-(Chloromethyl)-1,2,4-oxadiazol-3-yl pyridine DiscoveryCPR 15328-03-7 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. trdsf.com [trdsf.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
